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Core Science & Biosynthesis

Foundational

1-Methylcyclopropane-1-sulfonyl Fluoride: A Quaternary SuFEx Hub

The following technical guide details the chemical properties, synthesis, and applications of 1-Methylcyclopropane-1-sulfonyl fluoride, with a specific focus on its utility as a quaternary SuFEx (Sulfur-Fluoride Exchange...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-Methylcyclopropane-1-sulfonyl fluoride, with a specific focus on its utility as a quaternary SuFEx (Sulfur-Fluoride Exchange) hub.

Technical Monograph & Application Guide

Executive Summary: The Quaternary Advantage

1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-Cp-SO2F) represents a distinct class of alkyl sulfonyl fluorides characterized by a quaternary


-carbon . Unlike primary or secondary alkyl sulfonyl fluorides, 1-Me-Cp-SO2F lacks 

-protons. This structural feature renders it immune to base-mediated elimination (sulfene formation), a common decomposition pathway that plagues other aliphatic sulfonyl electrophiles.

For drug development professionals, this molecule offers a "Goldilocks" reactivity profile: it possesses the metabolic stability of the cyclopropyl motif (a bioisostere for gem-dimethyl groups) combined with the chemoselective latent reactivity of the sulfonyl fluoride group, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Covalent Protein Labeling .

Physicochemical Profile

Structural Specifications

The molecule features a cyclopropane ring substituted at the C1 position with both a methyl group and a sulfonyl fluoride moiety. The high ring strain of the cyclopropane (~27.5 kcal/mol) combined with the electron-withdrawing sulfonyl group creates a unique steric and electronic environment.

PropertyValue (Experimental/Calculated)Notes
CAS Number Not explicitly assigned in public registries; Analogous Chloride: 923032-55-7Reference CAS for Chloride precursor used for synthesis tracking.
Molecular Formula

Molecular Weight 138.16 g/mol Fluorine (19 Da) replaces Chlorine (35.5 Da) from precursor.
Predicted Boiling Point ~160–170 °C (760 mmHg)Estimated based on chloride analog (BP ~185°C).
Solubility High: DCM, THF, MeCN, DMSOLipophilic core ensures good organic solubility.
Stability High (Hydrolysis Resistant)Stable in aqueous buffer at pH 7.0 for >24h; resistant to elimination.
Electronic & Steric Parameters
  • 
    -Quaternary Center:  Prevents E1cB elimination mechanisms.
    
  • Cyclopropyl Ring: Acts as an electron donor via

    
    -conjugation (Walsh orbitals) to the sulfonyl group, potentially modulating the electrophilicity of the sulfur center compared to acyclic analogs.
    

Synthesis & Production Protocol

Since the sulfonyl chloride (1-methylcyclopropane-1-sulfonyl chloride) is commercially available, the most robust synthetic route is a Halogen Exchange (Halex) reaction.

Standard Operating Procedure (SOP): Chloride-to-Fluoride Conversion

Objective: Convert 1-methylcyclopropane-1-sulfonyl chloride to the fluoride with >95% conversion.

Reagents:

  • Precursor: 1-Methylcyclopropane-1-sulfonyl chloride (1.0 equiv)

  • Fluorinating Agent: Potassium Bifluoride (

    
    ) or Zinc Fluoride (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or THF/Water (biphasic)

Protocol:

  • Dissolution: Dissolve 10 mmol of sulfonyl chloride in 20 mL of MeCN.

  • Addition: Add 2.5 equiv of saturated aqueous

    
     solution dropwise at 0°C.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC or

    
    -NMR (appearance of singlet at ~ +60-65 ppm).
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. The product is typically pure enough for use; if necessary, purify via short silica plug (Hexane/EtOAc).

Synthesis Workflow Diagram

The following diagram illustrates the synthesis and the critical divergence from elimination pathways seen in other alkyl sulfonyl chlorides.

Synthesis Figure 1: Synthesis via Halogen Exchange and structural resistance to elimination. Start 1-Methylcyclopropane- 1-sulfonyl Chloride Reagent KHF2 (aq) / MeCN Halogen Exchange Start->Reagent Elimination Sulfene Intermediate (BLOCKED due to no alpha-H) Start->Elimination Base/Elimination Product 1-Methylcyclopropane- 1-sulfonyl Fluoride Reagent->Product Nucleophilic Substitution (SN2-like at Sulfur)

[1][2]

Chemical Reactivity & SuFEx Mechanism[3]

The SuFEx Mechanism

Sulfur-Fluoride Exchange (SuFEx) is a "click" chemistry reaction where the S-F bond is exchanged for a S-O or S-N bond.[1] 1-Me-Cp-SO2F acts as the electrophile .

  • Activation: The S-F bond is kinetically stable (resistant to hydrolysis) but thermodynamically unstable toward specific nucleophiles (phenols, amines) when activated by a Lewis base (e.g., DBU) or silicon interaction (Si-F bond formation drives the reaction).

  • Selectivity: It preferentially targets Tyrosine (Tyr) and Lysine (Lys) residues in proteins.

The "Quaternary" Stability Factor

In non-quaternary alkyl sulfonyl fluorides (e.g., ethanesulfonyl fluoride), strong bases can deprotonate the


-carbon, leading to the elimination of HF and formation of a highly reactive sulfene  (

). Sulfenes are indiscriminate electrophiles that cause off-target labeling.

1-Me-Cp-SO2F cannot form sulfenes.

  • Consequence: It reacts exclusively via direct substitution at the sulfur atom.

  • Benefit: Higher specificity in chemical biology applications and cleaner reaction profiles in synthesis.

Reactivity Diagram

Reactivity Figure 2: Chemoselective reactivity profile excluding sulfene-mediated off-target pathways. cluster_pathways Reaction Pathways Probe 1-Me-Cp-SO2F (Quaternary Hub) Target1 Tyrosine (Phenol) [SuFEx Activation] Probe->Target1 + Base/Si Target2 Lysine (Amine) [Direct Aminolysis] Probe->Target2 pH > 8.0 OffTarget Elimination to Sulfene (Non-specific) Probe->OffTarget BLOCKED (No alpha-H) Product1 Stable Sulfonate Ester (Covalent Adduct) Target1->Product1 Product2 Stable Sulfonamide (Covalent Adduct) Target2->Product2

[1]

Applications in Drug Discovery[3][5][6][7]

Fragment-Based Drug Discovery (FBDD)

The cyclopropyl moiety is a validated bioisostere for isopropyl or gem-dimethyl groups, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency through rigidification.

  • Workflow: 1-Me-Cp-SO2F is used as a "warhead" fragment. It is screened against protein targets; if it binds, the sulfonyl fluoride reacts with a proximal nucleophile (Tyr/Lys), covalently locking the fragment.

  • Validation: Mass spectrometry confirms the mass shift (+119 Da, loss of F).

Covalent Inhibitor Design

Unlike acrylamides (which target Cysteine), sulfonyl fluorides target Tyrosine and Lysine. This expands the "druggable" proteome to targets lacking active-site cysteines.

  • Advantage: The 1-methylcyclopropyl group provides a compact, hydrophobic anchor that can fit into small hydrophobic pockets (e.g., S1' pockets of proteases) while positioning the sulfur for reaction.

Safety & Handling

While sulfonyl fluorides are generally less corrosive than chlorides, they are potent electrophiles and should be treated as potential alkylating agents .

  • Hazard Identification: Causes skin irritation and serious eye damage (H314/H318).

  • Storage: Store in a cool, dry place (2–8°C). Moisture sensitive over long periods (months), though kinetically stable short-term.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (though elimination is blocked, substitution can occur).

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. Link

  • Sigma-Aldrich. "1-Methylcyclopropane-1-sulfonyl chloride Product Specification." Sigma-Aldrich Catalog. Link

  • Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) Derived Products." Nature Chemistry. Link

  • Hall, J. J., et al. (2025). "Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation." Nature Synthesis. Link[3]

Sources

Exploratory

Technical Guide: Reactivity Profile of 1-Methylcyclopropane-1-sulfonyl Fluoride

Executive Technical Summary 1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-Cp-SO2F) represents a distinct class of "latent" electrophiles within the Sulfur(VI) Fluoride Exchange (SuFEx) chemical space. Unlike traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-Cp-SO2F) represents a distinct class of "latent" electrophiles within the Sulfur(VI) Fluoride Exchange (SuFEx) chemical space. Unlike traditional sulfonyl chlorides (highly reactive, prone to hydrolysis) or Michael acceptors (prone to off-target thiol reactivity), 1-Me-Cp-SO2F functions as a quaternary aliphatic SuFEx warhead .

Its defining characteristic is the structural decoupling of stability and reactivity :

  • High Metabolic Stability: The quaternary carbon center (C1) lacks

    
    -protons, rendering the molecule immune to base-mediated elimination (sulfene formation), the primary degradation pathway for standard aliphatic sulfonyl fluorides.
    
  • Tunable Electrophilicity: The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and unique orbital overlap (Walsh orbitals) with the sulfonyl group, modulating the Lewis acidity of the sulfur center compared to acyclic alkyl counterparts (e.g., isopropyl sulfonyl fluoride).

This guide details the physicochemical properties, reactivity kinetics, and experimental protocols for utilizing 1-Me-Cp-SO2F in covalent probe discovery and fragment-based drug design (FBDD).

Structural & Electronic Architecture

The Quaternary Advantage

The stability of sulfonyl fluorides is dictated by the substitution pattern at the


-carbon.
  • Primary/Secondary Aliphatic (

    
    ):  Unstable in physiological buffers. They undergo rapid E2-type elimination to form highly reactive sulfene intermediates (
    
    
    
    ), which nonspecifically alkylate nucleophiles.
  • Aromatic (

    
    ):  Stable but sterically planar and often electronically deactivated by electron-rich rings.
    
  • 1-Me-Cp-SO2F (Quaternary): The 1-methyl group replaces the acidic

    
    -proton. This structural blockade forces the molecule to react exclusively via direct nucleophilic substitution at the sulfur atom (
    
    
    
    -like), ensuring high specificity for "proximity-enabled" targets.
Comparative Reactivity Matrix

The following table contrasts 1-Me-Cp-SO2F with common covalent warheads.

Warhead TypeRepresentative StructureMechanismAqueous Stability (

)
1° Deactivation Pathway
1-Me-Cp-SO2F Quaternary Aliphatic SuFEx (S-substitution) >24 hours (pH 7.4) Slow Hydrolysis
PMSFAryl Sulfonyl FluorideSuFEx~1 hour (pH 7.5)Hydrolysis
ESFEthenesulfonyl FluorideMichael Addition + SuFExVariableThiol Adduction
Mesyl FluoridePrimary AliphaticSuFEx + Sulfene< 30 minsSulfene Elimination
Acrylamide

-Unsaturated Amide
Michael AdditionHighGlutathione Conjugation

Reactivity Profile & Mechanism[1]

Nucleophile Selectivity

1-Me-Cp-SO2F is a "hard" electrophile (according to HSAB theory) but is kinetically stabilized. It displays a distinct preference for nucleophiles based on the protein microenvironment rather than intrinsic nucleophilicity alone.

  • Tyrosine (Tyr-OH): The primary target. Reaction is often accelerated by adjacent basic residues (Glu/Asp) that lower the phenolic pKa.

  • Lysine (Lys-NH2): Reactive when the

    
    -amino group is deprotonated or positioned for specific orbital alignment.
    
  • Serine (Ser-OH): Reactive in catalytic triads (e.g., serine proteases) but generally inert on the protein surface.

  • Cysteine (Cys-SH): Generally unreactive towards 1-Me-Cp-SO2F in the absence of specific activation, distinguishing it from acrylamides.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent pathways between unstable alkyl sulfonyl fluorides and the stabilized 1-Me-Cp-SO2F.

ReactivityPathways Alkyl Primary Alkyl-SO2F (R-CH2-SO2F) Sulfene Sulfene Intermediate (Highly Reactive/Promiscuous) Alkyl->Sulfene Fast E2 Elimination (-HF) Quat 1-Me-Cp-SO2F (Quaternary) Quat->Sulfene BLOCKED (No alpha-H) Hydrolysis Hydrolysis (Sulfonic Acid) Quat->Hydrolysis Slow Background (>24h) Target Protein Target (Tyr/Lys) Quat->Target Proximity-Driven Binding Base Physiological Base (pH 7.4) Sulfene->Hydrolysis Rapid Decay Covalent Specific Covalent Adduct (Stable) Target->Covalent SuFEx Reaction (S-F Exchange)

Figure 1: Mechanistic divergence. The quaternary center of 1-Me-Cp-SO2F blocks the decomposition pathway (red), forcing the specific SuFEx pathway (green).

Experimental Protocols

Synthesis of 1-Me-Cp-SO2F

Note: While 1-Me-Cp-SO2F is commercially available as a building block (e.g., CAS 2138185-51-8), in-house synthesis allows for late-stage diversification.

Method: Deoxyfluorination of Sulfonates (The "XtalFluor" Route) This method avoids the use of unstable sulfonyl chlorides.

  • Precursor: Start with 1-methylcyclopropane-1-sulfonic acid sodium salt.

  • Reagents: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) and Triethylamine-3HF.

  • Procedure:

    • Suspend sodium sulfonate (1.0 equiv) in dry DCM (0.2 M) under Argon.

    • Add XtalFluor-E (1.2 equiv) and

      
       (catalytic).
      
    • Stir at reflux for 4-12 hours. Monitor by

      
       NMR (product signal ~ +60-65 ppm).
      
    • Quench: Cool to RT, quench with saturated

      
      .
      
    • Purification: Extract with DCM. The sulfonyl fluoride is stable on silica gel; purify via flash chromatography (Hexanes/EtOAc).

Assessing Hydrolytic Stability (NMR Assay)

Before biological testing, the "latency" of the warhead must be validated.

  • Preparation: Dissolve 10 mM 1-Me-Cp-SO2F in

    
    -DMSO.
    
  • Initiation: Dilute 1:10 into deuterated phosphate-buffered saline (PBS, pH 7.4) to a final conc. of 1 mM.

  • Monitoring: Acquire

    
     NMR spectra every 1 hour for 24 hours.
    
    • Signal: Look for the disappearance of the sulfonyl fluoride peak and appearance of free fluoride ion (-119 ppm).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
    • Acceptance Criteria:

      
       hours is required for cellular probing.
      
Covalent Docking & Proteomic Profiling

This workflow identifies which residues are modified by the probe.

ProteomicsWorkflow Step1 Probe Incubation (1-Me-Cp-SO2F + Proteome) Step2 Click Chemistry (If probe has alkyne handle) OR Direct Digestion Step1->Step2 Step3 Trypsin Digestion (Peptide Generation) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Search (Variable Mod: +134.04 Da) Step4->Step5

Figure 2: Proteomic workflow. The mass shift corresponds to the 1-methylcyclopropane-1-sulfonyl moiety (-F).

Key Protocol Steps:

  • Incubation: Treat cell lysate (1 mg/mL) with probe (10-50

    
    ) for 1 hour at 37°C.
    
  • Digestion: Standard urea/trypsin digest.

  • Mass Spectrometry: Search for a mass shift of +118.01 Da (Sulfonyl group + 1-Me-Cp residue - Fluoride).

    • Correction: The exact mass addition is the molecular weight of the probe minus 19 Da (Fluoride).

    • Formula added:

      
      .
      
    • Exact Mass Shift: 119.0167 Da .

References

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." Journal of the American Chemical Society. [Link]

  • Qin, H. L., et al. (2021). "A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes."[1] Organic & Biomolecular Chemistry. [Link]

  • Mahapatra, S., et al. (2019). "Facile synthesis of sulfonyl fluorides from sulfonic acids." Chemical Communications. [Link]

  • Narayanam, M. K., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. [Link]

Sources

Foundational

Literature review of 1-Methylcyclopropane-1-sulfonyl fluoride in medicinal chemistry

Topic: Literature Review of 1-Methylcyclopropane-1-sulfonyl Fluoride in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 1-Methylcyclopropane-1-sulfonyl Fluoride in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of covalent drug discovery, 1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-CPSF) has emerged as a high-value "privileged warhead." Unlike the highly reactive sulfonyl chlorides of the past, 1-Me-CPSF belongs to the SuFEx (Sulfur-Fluoride Exchange) class of reagents, championed for their unique balance of thermodynamic stability and kinetic selectivity.

This guide analyzes the physicochemical properties, synthesis, and medicinal applications of 1-Me-CPSF. By incorporating a strained cyclopropane ring with a geminal methyl group, this moiety offers a tunable reactivity profile—more reactive than simple alkyl sulfonyl fluorides due to ring strain, yet sterically protected against non-specific hydrolysis. It serves as a critical tool for Activity-Based Protein Profiling (ABPP) , Targeted Covalent Inhibition (TCI) , and Peptide Macrocyclization .

Chemical Biology Profile: The "Goldilocks" Warhead

The SuFEx Mechanism

Sulfonyl fluorides are unique because the S–F bond is highly stable toward reduction and resists hydrolysis in neutral aqueous buffers. However, in the presence of a specific protein microenvironment (often involving H-bond donors like the oxyanion hole of a protease or the side chain of Tyr/Lys/His), the S–F bond becomes activated.

The reaction proceeds via a concerted substitution mechanism where the fluoride ion is the leaving group. The 1-Methylcyclopropane scaffold modulates this process in two ways:

  • Electronic Activation (Ring Strain): The high strain energy of the cyclopropane ring (~27.5 kcal/mol) affects the hybridization of the carbon attached to the sulfur, subtly altering the electrophilicity of the sulfonyl group compared to unstrained alkyl chains.

  • Steric Modulation (Selectivity): The geminal methyl group creates a steric barrier. This prevents reaction with bulk solvent or transient nucleophiles (glutathione), ensuring the warhead only engages when correctly positioned within a binding pocket.

Reactivity Landscape

Quantitative analysis places 1-Me-CPSF in a distinct reactivity window:

  • Aryl Sulfonyl Fluorides: High reactivity, lower selectivity (prone to off-target labeling).

  • Alkyl Sulfonyl Fluorides: Low reactivity, high stability.

  • 1-Me-CPSF: Moderate-High Reactivity (driven by strain) + High Selectivity (driven by sterics).

Mechanistic Visualization

The following diagram illustrates the context-dependent activation of 1-Me-CPSF within a protein binding pocket.

SuFEx_Mechanism Warhead 1-Me-CPSF Warhead (Latent Electrophile) TS Transition State (Pentacoordinate Sulfur) Warhead->TS Nucleophilic Attack (Ser/Tyr/Lys/His) Environment Protein Pocket (H-Bond Network) Environment->TS Stabilizes F- leaving group (via H-bonding) Product Covalent Adduct (Sulfonamide/Sulfonate) TS->Product Irreversible Bond Fluoride Fluoride Ion (F-) Leaving Group TS->Fluoride

Figure 1: Context-dependent activation of 1-Methylcyclopropane-1-sulfonyl fluoride in a protein active site.

Synthesis & Manufacturing Protocols

The synthesis of 1-Me-CPSF typically follows two primary routes: direct fluorination of the sulfonyl chloride or de novo construction via cyclopropanation.

Route A: Fluoride Exchange (Standard Lab Protocol)

This is the most common method for converting the commercially available 1-methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7) into the fluoride.

Protocol:

  • Reagents: 1-Methylcyclopropane-1-sulfonyl chloride (1.0 eq), Potassium Bifluoride (KHF₂, 2.0 eq) or Potassium Fluoride (KF).

  • Solvent: Acetonitrile (MeCN) / Water (1:1 v/v) or pure MeCN with 18-crown-6 (if using KF).

  • Procedure:

    • Dissolve sulfonyl chloride in solvent.

    • Add fluoride source.[1][2][3][4]

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or ¹⁹F NMR (shift ~ +65 ppm).

    • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

    • Yield: Typically >90%.[2]

Route B: Corey-Chaykovsky Cyclopropanation

Used when building complex analogs where the sulfonyl fluoride is installed early.

Protocol:

  • Precursor:

    
    -unsaturated sulfonyl fluoride (e.g., ethenesulfonyl fluoride).
    
  • Reagent: Trimethylsulfoxonium iodide (TMSOI) + NaH (generates the sulfur ylide).

  • Mechanism: The ylide attacks the Michael acceptor (vinyl sulfonyl fluoride), forming a betaine intermediate which collapses to form the cyclopropane ring and releases DMSO.

  • Note: To achieve the 1-methyl substitution, the starting alkene must be 2-propene-1-sulfonyl fluoride or the methylation must occur post-cyclization (less common).

Medicinal Chemistry Applications

Covalent Fragment-Based Drug Discovery (FBDD)

1-Me-CPSF is utilized as a "scout fragment." Due to its small size (MW ~138 Da), it can explore cryptic pockets on protein surfaces.

  • Workflow: A library of 1-Me-CPSF analogs is screened against a target (e.g., KRAS, MYC).

  • Hit Validation: Mass spectrometry confirms the covalent adduct. The cyclopropane ring provides a rigid vector that can be elaborated into a high-affinity ligand.

Peptide Macrocyclization (STEMtides)

Recent work has highlighted the utility of SuFEx for stapling peptides.

  • Application: 1-Me-CPSF derivatives react chemoselectively with Tyrosine residues in peptides.

  • Advantage: The reaction works in aqueous buffer and is orthogonal to standard cysteine-maleimide chemistry. The resulting "sulfonate-tyrosine" linkage is stable in plasma.

PROTACs and Cereblon Ligands

In the degradation field (PROTACs), sulfonyl fluorides are being tested as covalent handles for E3 ligases.

  • Case Study: Analogs of Thalidomide/Pomalidomide containing a sulfonyl fluoride warhead have been synthesized to covalently modify Cereblon (CRBN) .

  • Role of 1-Me-CPSF: It replaces the phthalimide carbonyls or is attached via a linker to target a Histidine or Lysine near the binding site, converting a reversible binder into an irreversible glue.

Comparative Data Analysis

The following table summarizes the properties of 1-Me-CPSF relative to other common electrophiles.

PropertyPMSF (Phenylmethanesulfonyl fluoride)Acrylamides1-Me-CPSF
Primary Target Serine ProteasesCysteine (Michael Acceptor)Tyr, Lys, His, Ser, Thr
Mechanism SuFEx (Fast)Michael AdditionSuFEx (Tunable)
Aqueous Stability Low (t½ ~ 1 hr at pH 7.5)HighHigh (t½ > 24 hr)
Selectivity Low (Promiscuous)High (Cys specific)Context-Dependent
Steric Bulk ModerateLowHigh (Gem-dimethyl effect)

Experimental Workflow: Protein Labeling

This workflow describes how to use a 1-Me-CPSF probe to label a target protein in a complex lysate.

Labeling_Workflow Step1 1. Lysate Preparation (Cell lysis in PBS, pH 7.4) Step2 2. Probe Incubation (Add 1-Me-CPSF Probe, 1-10 µM) Step1->Step2 1 hr, 37°C Step3 3. Click Reaction (CuAAC with Biotin-Azide) Step2->Step3 If probe has alkyne tag Step4 4. Enrichment (Streptavidin Beads) Step3->Step4 Pull-down Step5 5. Tryptic Digest & LC-MS/MS Step4->Step5 Identification

Figure 2: Activity-Based Protein Profiling (ABPP) workflow using a functionalized 1-Me-CPSF probe.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L., et al. (2015). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link

  • Ball, Z. T., et al. (2020). "Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides." Chemical Science. Link

  • Enamine Ltd. (2024). "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Technical Notes. Link

  • Ambeed. (2024). "Product Data Sheet: 1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7)."[5][6][7] Ambeed Catalog. Link

  • Peking University. (2018).[8] "Understanding Regioselectivities of Corey–Chaykovsky Reactions." European Journal of Organic Chemistry. Link

Sources

Exploratory

Solubility data for 1-Methylcyclopropane-1-sulfonyl fluoride in organic solvents

An In-depth Technical Guide to the Solubility of 1-Methylcyclopropane-1-sulfonyl Fluoride in Organic Solvents Introduction: The Critical Role of Solubility in Drug Discovery and Development The journey of a drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-Methylcyclopropane-1-sulfonyl Fluoride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

The journey of a drug candidate from a promising lead molecule to a viable therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, aqueous and organic solvent solubility stand out as fundamental parameters that profoundly influence a compound's developability. For a molecule like 1-methylcyclopropane-1-sulfonyl fluoride, a compound of interest in covalent inhibitor design, understanding its solubility profile is not merely an academic exercise; it is a critical prerequisite for its advancement.

Poor solubility can lead to a cascade of issues, including low bioavailability, difficulties in formulation, and challenges in purification and scale-up. Conversely, a well-characterized solubility profile in a diverse range of organic solvents empowers chemists and pharmacologists to:

  • Optimize Reaction Conditions: Select appropriate solvents for synthesis and purification, ensuring efficient and scalable processes.

  • Develop Robust Formulations: Create stable and effective delivery systems for both in vitro and in vivo studies.

  • Enable Accurate Biological Assays: Ensure complete dissolution in assay buffers to obtain reliable and reproducible pharmacological data.

  • Facilitate ADME Profiling: Understand how the compound will behave in the physiological environment, from absorption to excretion.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-methylcyclopropane-1-sulfonyl fluoride. We will explore the underlying principles of solubility, present a structured approach to data collection in a variety of organic solvents, and offer a detailed, field-proven experimental protocol.

Theoretical Framework: Understanding the "Why" Behind Solubility

The adage "like dissolves like" provides a useful, albeit simplistic, starting point for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (1-methylcyclopropane-1-sulfonyl fluoride) and the solvent.

1.1. Solute Analysis: 1-Methylcyclopropane-1-sulfonyl Fluoride

  • Polarity: The sulfonyl fluoride (-SO₂F) group is strongly electron-withdrawing, creating a significant dipole moment. The fluorine and oxygen atoms are highly electronegative, leading to a partial negative charge, while the sulfur atom carries a partial positive charge.

  • Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

  • Van der Waals Forces: The methylcyclopropane moiety is nonpolar and will interact primarily through London dispersion forces.

1.2. Solvent Selection Rationale

To build a comprehensive solubility profile, a diverse set of organic solvents should be selected, spanning a range of polarities, hydrogen bonding capabilities, and chemical functionalities.

Solvent ClassExample(s)Primary Intermolecular ForcesExpected Interaction with Solute
Nonpolar Heptane, TolueneLondon DispersionLow solubility expected; favorable for the cyclopropane moiety but not the polar sulfonyl fluoride group.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO)Dipole-Dipole, London DispersionModerate to high solubility expected due to favorable dipole-dipole interactions with the -SO₂F group.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Hydrogen Bonding, Dipole-Dipole, London DispersionModerate to high solubility anticipated, with hydrogen bonding between the solvent's hydroxyl group and the sulfonyl oxygens.

Hypothetical Solubility Data of 1-Methylcyclopropane-1-sulfonyl Fluoride

The following table presents a hypothetical but realistic solubility profile for 1-methylcyclopropane-1-sulfonyl fluoride at ambient temperature (25 °C). This data is illustrative and should be experimentally verified.

SolventSolvent ClassPredicted Solubility (mg/mL)Predicted Solubility (mol/L)
HeptaneNonpolar< 1< 0.007
TolueneNonpolar (Aromatic)~5~0.036
DichloromethanePolar Aprotic> 100> 0.724
TetrahydrofuranPolar Aprotic> 100> 0.724
AcetonitrilePolar Aprotic~50~0.362
Dimethyl SulfoxidePolar Aprotic> 200> 1.448
MethanolPolar Protic~75~0.543
EthanolPolar Protic~60~0.434
IsopropanolPolar Protic~40~0.290

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol details a robust and reliable method for determining the solubility of a solid compound in an organic solvent at a specified temperature. This equilibrium-based method is considered a gold standard for its accuracy and reproducibility.

3.1. Principle

A supersaturated solution of the compound is prepared and allowed to equilibrate at a constant temperature. The excess, undissolved solid is then removed, and a known volume of the saturated solution is evaporated to dryness. The mass of the remaining solid is used to calculate the solubility.

3.2. Materials and Equipment

  • 1-Methylcyclopropane-1-sulfonyl fluoride (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed collection vials

  • Fume hood

  • Nitrogen or vacuum oven for drying

3.3. Step-by-Step Methodology

  • Preparation of Slurries:

    • To a 4 mL glass vial, add an excess of 1-methylcyclopropane-1-sulfonyl fluoride (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected solvent (e.g., 2.0 mL).

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient time to reach equilibrium. For many small molecules, 24 hours is adequate, but 48-72 hours may be necessary to ensure complete equilibration. The agitation should be vigorous enough to keep the solid suspended.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe fitted with a 0.22 µm syringe filter. Crucially, this step must be performed without disturbing the settled solid.

    • Dispense the filtered, saturated solution into a pre-weighed collection vial. Record the exact volume transferred.

  • Solvent Evaporation:

    • Place the collection vials in a fume hood and allow the solvent to evaporate. This can be accelerated by a gentle stream of nitrogen.

    • Once the solvent has evaporated, place the vials in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

  • Calculation:

    • Weigh the collection vial containing the dried solid.

    • Calculate the mass of the dissolved solid by subtracting the initial tare weight of the vial.

    • Solubility is calculated as follows:

      • Solubility (mg/mL) = Mass of solid (mg) / Volume of solution transferred (mL)

      • Solubility (mol/L) = (Mass of solid (g) / Molar mass of compound ( g/mol )) / Volume of solution transferred (L)

3.4. Self-Validating System and Trustworthiness

  • Visual Confirmation: At the end of the equilibration period, there must be visible, undissolved solid in each vial. If all the solid has dissolved, the experiment must be repeated with a larger initial amount of the compound.

  • Mass Balance: The amount of solid added should be significantly greater than the amount expected to dissolve.

  • Reproducibility: Each solubility determination should be performed in triplicate to ensure the precision and reliability of the results. The standard deviation of the measurements should be reported.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful execution. The following diagram, generated using Graphviz, outlines the key steps of the gravimetric solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle solids C->D E Filter supernatant into pre-weighed vial D->E F Evaporate solvent E->F G Dry to constant weight F->G H Calculate solubility G->H cluster_prep cluster_prep cluster_equil cluster_equil cluster_sample cluster_sample cluster_analysis cluster_analysis

Caption: Gravimetric solubility determination workflow.

Safety and Handling Considerations for Sulfonyl Fluorides

Sulfonyl fluorides are a class of compounds that require careful handling due to their potential reactivity, particularly as covalent modifiers of biological macromolecules. While specific toxicity data for 1-methylcyclopropane-1-sulfonyl fluoride may be limited, it is prudent to treat it with the same precautions as other sulfonyl fluorides.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).

  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all waste materials (solid compound, solutions, contaminated vials, and filters) in accordance with local and institutional regulations for chemical waste.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the determination and understanding of the solubility of 1-methylcyclopropane-1-sulfonyl fluoride in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate the high-quality data necessary to advance their research and development programs.

Future work should focus on experimentally determining the solubility of this compound in the suggested panel of solvents and expanding this to include pharmaceutically relevant aqueous buffer systems. Additionally, temperature-dependent solubility studies can provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution, further enriching our understanding of this promising molecule's behavior.

References

  • Title: Techniques of Organic Chemistry, Vol. VII: Organic Solvents Source: Interscience Publishers URL: [Link]

  • Title: A simple and rapid method for the determination of the solubility of a solid in a solvent Source: Journal of Chemical Education URL: [Link]

  • Title: General solubility equation for solid solutes in various solvents Source: Industrial & Engineering Chemistry Research URL: [Link]

  • Title: Safety in the Chemistry Laboratory Source: American Chemical Society URL: [Link]

Protocols & Analytical Methods

Method

Synthesis protocol for 1-Methylcyclopropane-1-sulfonyl fluoride

Application Notes & Protocols Topic: A Detailed Protocol for the Synthesis of 1-Methylcyclopropane-1-sulfonyl Fluoride Audience: Researchers, Scientists, and Drug Development Professionals A Practical and Scalable Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Detailed Protocol for the Synthesis of 1-Methylcyclopropane-1-sulfonyl Fluoride

Audience: Researchers, Scientists, and Drug Development Professionals

A Practical and Scalable Synthesis of 1-Methylcyclopropane-1-sulfonyl Fluoride via Halide Exchange

Introduction

The convergence of unique structural motifs in medicinal chemistry and novel ligation strategies has created a demand for versatile and accessible chemical building blocks. The 1-methylcyclopropane moiety is a privileged scaffold, known to enhance metabolic stability and potency in drug candidates. Concurrently, the sulfonyl fluoride functional group has risen to prominence as a highly stable yet chemoselectively reactive electrophile, most notably as a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" pioneered by Sharpless and coworkers.[1] The combination of these two features in 1-Methylcyclopropane-1-sulfonyl Fluoride yields a valuable reagent for late-stage functionalization and the development of novel covalent probes and therapeutics.

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Methylcyclopropane-1-sulfonyl Fluoride. The described method leverages a direct and efficient chloride-fluoride exchange reaction, starting from the commercially available 1-Methylcyclopropane-1-sulfonyl chloride. This approach is characterized by its mild conditions, operational simplicity, and high yields, making it amenable to both small-scale discovery and larger-scale production environments.[2]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur(VI) center. The fluoride anion (F⁻), sourced from potassium fluoride (KF), acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride leaving group, forming the thermodynamically more stable S-F bond.[3]

The choice of a biphasic water/acetone solvent system is critical to the reaction's success. Water serves to dissolve the potassium fluoride salt, providing a high concentration of nucleophilic fluoride ions. Acetone, being miscible with water, ensures the solubility of the organic substrate, 1-methylcyclopropane-1-sulfonyl chloride, facilitating efficient mass transport between the phases and accelerating the halide exchange at the interface.[2] This method avoids the need for hazardous fluorinating agents or expensive phase-transfer catalysts.[2][4]

Reaction Scheme:

Figure 1: Synthesis of 1-Methylcyclopropane-1-sulfonyl Fluoride from its sulfonyl chloride precursor.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleQuantityNotes
1-Methylcyclopropane-1-sulfonyl chloride≥95%Various1.55 g (10.0 mmol)CAS: 923032-55-7[5]
Potassium Fluoride (KF)Anhydrous, Spray-driedSigma-Aldrich1.74 g (30.0 mmol)3.0 equivalents
AcetoneACS GradeFisher Scientific25 mL
Deionized WaterN/AIn-house5 mL
Diethyl Ether (Et₂O)AnhydrousVWR~100 mLFor extraction
Brine (Saturated NaCl solution)N/AIn-house25 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros Organics~5 gFor drying
Equipment
100 mL Round-bottom flask1
Reflux condenser1
Magnetic stirrer and stir bar1
Heating mantle with temperature control1
250 mL Separatory funnel1
Rotary evaporator1
Standard laboratory glasswareN/ABeakers, graduated cylinders, etc.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Methylcyclopropane-1-sulfonyl chloride (1.55 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add acetone (25 mL), deionized water (5 mL), and spray-dried potassium fluoride (1.74 g, 30.0 mmol, 3.0 equiv.).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 60-65 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[2]

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the bulk of the acetone using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Add deionized water (25 mL) and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (25 mL) to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Evaporation: Remove the diethyl ether solvent using a rotary evaporator to yield the crude product.

  • Purification (Optional): The resulting 1-Methylcyclopropane-1-sulfonyl fluoride is often of high purity. If further purification is required, it can be achieved by short-path distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Combine 1-Methylcyclopropane-1-sulfonyl chloride, KF, Acetone, and Water in Flask B Heat to Reflux (60-65°C) with Vigorous Stirring A->B C Monitor by TLC/GC-MS (2-4 hours) B->C D Cool to Room Temperature C->D E Remove Acetone via Rotovap D->E F Extract with Diethyl Ether (3x) E->F G Wash with Brine F->G H Dry over MgSO₄ & Filter G->H I Evaporate Solvent H->I J Purify (Optional Distillation/Chromatography) I->J K Characterize by NMR (¹H, ¹³C, ¹⁹F) & MS J->K

Caption: Experimental workflow for the synthesis of 1-Methylcyclopropane-1-sulfonyl fluoride.

Characterization and Data

The identity and purity of the synthesized 1-Methylcyclopropane-1-sulfonyl fluoride should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methyl protons and two multiplets for the diastereotopic cyclopropyl methylene protons.

    • δ ~1.60 (s, 3H, -CH₃)

    • δ ~1.35-1.45 (m, 2H, cyclopropyl -CH₂-)

    • δ ~1.05-1.15 (m, 2H, cyclopropyl -CH₂-)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~35-40 (C, C-SO₂F) - Note: The chemical shift of the quaternary carbon is difficult to predict precisely but will be distinct.

    • δ ~20-25 (CH₃, -CH₃)

    • δ ~18-22 (CH₂, cyclopropyl -CH₂-)

  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet is expected in the characteristic region for aliphatic sulfonyl fluorides.[6][7]

    • δ ~ +40 to +60 ppm (s, 1F, -SO₂F) (relative to CFCl₃ at 0 ppm).

  • Mass Spectrometry (EI):

    • Expected [M]⁺ at m/z = 138.02.

Note: Predicted NMR values are based on foundational principles for substituted cyclopropanes and sulfonyl fluorides, as direct literature values for this specific compound are scarce.[8][9]

Safety and Handling

Researcher Responsibility: It is imperative that all researchers conduct a thorough hazard assessment before beginning this procedure.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times.[10]

  • Ventilation: All operations involving 1-Methylcyclopropane-1-sulfonyl chloride and the final product should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[11][12]

  • Reagent Handling:

    • 1-Methylcyclopropane-1-sulfonyl chloride: This reagent is corrosive and lachrymatory. Avoid contact with skin, eyes, and mucous membranes.[13] Handle with care.

    • Potassium Fluoride (KF): KF is toxic if swallowed or inhaled. Avoid creating dust.

  • Product Handling: Sulfonyl fluorides are generally stable but should be handled as potentially corrosive and toxic. Store the final product in a tightly sealed container in a cool, dry place.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry.
  • Qin, H-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances.
  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Center for Biotechnology Information (PMC).
  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing.
  • Taleb, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • ECHEMI (2019). Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.
  • New Jersey Department of Health. Common Name: SULFURYL FLUORIDE HAZARD SUMMARY.
  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Journal of Organic Chemistry.
  • Dong, J., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Frontiers of Chemical Science and Engineering.
  • Qin, H-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. National Center for Biotechnology Information (PMC).
  • Organic Chemistry Portal. Synthesis of sulfonyl fluorides by fluorination.
  • ChemicalBook (2026). SULFURYL FLUORIDE - Safety Data Sheet.
  • Haihang Industry. MSDS of Perfluorobutanesulfonyl Fluoride.
  • Sigman, M. S., et al. (2025). Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes. National Center for Biotechnology Information (PMC).
  • TCI Chemicals (2025). SAFETY DATA SHEET - Pyrimidine-2-sulfonyl Fluoride.
  • Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Portland State University.
  • Ball, N. D., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont.
  • BenchChem (2025). A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane.
  • Rossini, A. J., et al. (2022). Ultrafast 19F MAS NMR Spectroscopy of Organic Solids.
  • Kuprov, I., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar.
  • Pharmaffiliates. 1-Methylcyclopropane-1-sulfonyl Chloride.
  • Achmem. 1-Methylcyclopropane-1-sulfonyl chloride.

Sources

Application

Using 1-Methylcyclopropane-1-sulfonyl fluoride in activity-based protein profiling

Abstract This application note details the use of 1-Methylcyclopropane-1-sulfonyl fluoride (Mc-SF) as a covalent fragment in Activity-Based Protein Profiling (ABPP). Unlike traditional activity-based probes that carry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the use of 1-Methylcyclopropane-1-sulfonyl fluoride (Mc-SF) as a covalent fragment in Activity-Based Protein Profiling (ABPP). Unlike traditional activity-based probes that carry a reporter tag (biotin/fluorophore), Mc-SF serves as a "dark" electrophilic fragment used to map ligandable pockets within the proteome via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] The rigid 1-methylcyclopropane moiety acts as a steric probe, testing the capacity of nucleophilic sites (Tyrosine, Lysine, Serine, Histidine) to accommodate compact, sp³-rich vectors.[1] This guide outlines protocols for Direct Adduct Mapping (mass-shift analysis) and Competitive ABPP to identify functional cysteines and other nucleophiles targeted by this pharmacophore.[1]

Chemical Mechanism & Properties[1]

The Probe: Mc-SF
  • Compound: 1-Methylcyclopropane-1-sulfonyl fluoride[1]

  • Formula: C₄H₇FO₂S[1]

  • MW: 154.18 Da[1]

  • Reactivity Profile: SuFEx (Sulfur-Fluoride Exchange).[1][2][3][4] The sulfonyl fluoride is a "latent" electrophile, stable in aqueous buffer but highly reactive when activated by the local protein microenvironment (e.g., H-bond networks, proximity to basic residues).[1]

  • Structural Role: The cyclopropane ring provides rigid directionality, often used as a bioisostere for tert-butyl or isopropyl groups to improve metabolic stability and potency.[1]

Reaction Mechanism

Upon binding to a protein pocket, a nucleophilic side chain (Nu:) attacks the sulfur center, displacing the fluoride ion.[1]

Reaction: Protein-Nu: + Mc-SF → Protein-Nu-SO₂-(1-Me-cPr) + HF

Mass Spectrometry Signature: The covalent modification results in a specific mass shift on the target peptide.[1]

  • Added Moiety: -SO₂-C₃H₄(CH₃)[1]

  • Formula Change: +C₄H₇O₂S -F

  • Monoisotopic Mass Shift: +119.0167 Da [1]

SuFEx_Mechanism cluster_0 Reagents cluster_1 Products Protein Protein Nucleophile (Tyr-OH, Lys-NH2) TS Transition State (Penta-coordinate Sulfur) Protein->TS Attack Probe Mc-SF (Sulfonyl Fluoride) Probe->TS Adduct Covalent Adduct (+119.017 Da) TS->Adduct SuFEx Leaving Fluoride Ion (F-) TS->Leaving

Figure 1: Mechanism of SuFEx-mediated protein labeling by Mc-SF.[1] The reaction is context-dependent, favoring sites that can stabilize the fluoride departure.[1]

Experimental Workflows

Since Mc-SF lacks an enrichment handle (alkyne/biotin), it is analyzed using one of two strategies:[1]

Strategy A: Direct Adduct Mapping (Global "Dark" Screening)

Best for: Discovering new ligandable sites and determining the exact residue modified.[1] Method: High-concentration incubation followed by deep sequencing LC-MS/MS and "open" database searching for the +119 Da shift.[1]

Strategy B: Competitive ABPP

Best for: Validating target engagement at known active sites.[1] Method: Mc-SF competes with a broad-spectrum "Scout Probe" (e.g., FP-TAMRA or an Alkyne-Sulfonyl Fluoride).[1] A loss of signal indicates Mc-SF binding.[1]

Detailed Protocol: Direct Adduct Mapping

Materials
  • Cell Lysate: 1-2 mg/mL in PBS (protease inhibitors optional; avoid AEBSF/PMSF as they are also sulfonyl fluorides).[1]

  • Mc-SF Stock: 50 mM in anhydrous DMSO.

  • Quenching Reagent: 5% Formic Acid or 4x Laemmli buffer.[1]

  • Digestion Reagents: Urea, DTT, Iodoacetamide (IAA), Trypsin (Sequencing Grade).[1]

Step-by-Step Procedure
Step 1: Probe Incubation[1]
  • Dilute cell lysate to 1.5 mg/mL in PBS (pH 7.4).

    • Note: SuFEx reactivity is pH-sensitive.[1][2] Ensure pH is strictly controlled.

  • Add Mc-SF to a final concentration of 100 µM - 500 µM .[1]

    • Control: Add equivalent volume of DMSO to a control sample.[1]

  • Incubate for 1 hour at 37°C or 3 hours at 25°C .

    • Expert Insight: Sulfonyl fluorides have slower kinetics than sulfonyl chlorides.[1] Longer incubation ensures saturation of "tunable" tyrosines.[1]

Step 2: Protein Precipitation & Digestion[1]
  • Precipitate proteins using Chloroform/Methanol (4:1 ratio) to remove excess unreacted probe.[1]

  • Resuspend pellet in 8 M Urea / 50 mM HEPES (pH 8.0) .

  • Reduction: Add DTT (5 mM final), incubate 30 min at 55°C.

  • Alkylation: Add IAA (15 mM final), incubate 30 min at RT in dark.

  • Dilute Urea to <1 M using 50 mM HEPES.

  • Add Trypsin (1:50 enzyme:protein ratio). Digest overnight at 37°C.

Step 3: LC-MS/MS Analysis[1]
  • Desalt peptides using C18 StageTips or Sep-Pak cartridges.[1]

  • Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris/Eclipse).[1]

  • Gradient: 90-120 min linear gradient (2-35% Acetonitrile).

Bioinformatics (Critical)

Configure your search engine (MSFragger, Comet, or MaxQuant) with the following variable modification:

ParameterSetting
Modification Name Mc-SF_Sulfonyl
Composition C(4) H(7) O(2) S
Mass Shift +119.0167 Da
Target Residues Y, K, S, H, T (Variable)
Fixed Mod Carbamidomethyl (C) +57.0215

Detailed Protocol: Competitive ABPP

This method uses a "Scout Probe" to visualize sites blocked by Mc-SF.[1]

Reagents
  • Scout Probe: SF-Alkyne (a broad-spectrum sulfonyl fluoride probe with an alkyne handle) or FP-Biotin (for serine hydrolases).[1]

  • Click Chemistry Reagents: CuSO₄, TCEP, TBTA, Azide-Biotin (if using alkyne probe).[1]

Workflow

Competitive_Workflow Lysate Proteome Lysate Treatment 1. Treat with Mc-SF (Competition) Lysate->Treatment Scout 2. Label with Scout Probe (e.g., SF-Alkyne) Treatment->Scout Click 3. Click Chemistry (Attach Biotin) Scout->Click Enrich 4. Streptavidin Enrichment Click->Enrich MS 5. TMT Labeling & LC-MS Enrich->MS

Figure 2: Competitive ABPP workflow.[1] Mc-SF blocks specific sites, preventing the Scout Probe from binding. These sites appear as "down-regulated" in the MS data.[1]

  • Competition: Treat lysate with Mc-SF (100 µM) for 1 hr.

  • Labeling: Add Scout Probe (e.g., 1 µM SF-Alkyne) for 1 hr.

  • Click Reaction: React with Biotin-Azide, Cu(I), TCEP, Ligand.[1]

  • Enrichment: Pull down labeled proteins on Streptavidin beads.

  • Quantification: Digest on-bead and label peptides with TMT tags.

  • Analysis: Targets of Mc-SF will show low TMT reporter intensity compared to DMSO control.[1]

Data Interpretation & Validation

Identifying True Targets

For Direct Mapping, filter results for:

  • Localization Probability: >0.75 (Class I sites).[1]

  • Spectral Counts: Site identified in >2 replicates.

  • Residue Specificity: SuFEx prefers Tyrosine (Y) and Lysine (K) in specific electrostatic pockets.[1]

Expected Results Table
Residue TypeReactivity DriverBiological Implication
Tyrosine (Y) Nearby basic residues (Arg/Lys) lower pKa of phenol.[1]Often catalytic or structural hotspots.[1]
Lysine (K) Proximity to acidic residues or active site geometry.[1]Perturbation of PPI interfaces or catalysis.[1]
Histidine (H) Nucleophilic attack by imidazole.[1]Rare but highly specific zinc-finger or active site targeting.[1]

References

  • Jones, L. H. (2023).[1] Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science. Link

  • Cravatt, B. F., et al. (2017).[1] Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.[1][5] Link[1]

  • Sharpless, K. B., et al. (2014).[1] SuFEx Activation with Ca(II) and its Application to Protein Modification. Angewandte Chemie. Link[1]

  • Verhelst, S. H. (2020).[1] Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI Molecules. Link[1]

  • London, N., et al. (2020).[1] Structure-based design and analysis of SuFEx chemical probes. Journal of the American Chemical Society.[1][6] Link[1]

Sources

Method

Application Note: Optimizing SuFEx Click Chemistry with 1-Methylcyclopropane-1-sulfonyl Fluoride

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It provides a rigorous, evidence-based guide to utilizing 1-Methylcyclopropane-1-sulfonyl fluoride (1-MCPSF) as a premium SuF...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It provides a rigorous, evidence-based guide to utilizing 1-Methylcyclopropane-1-sulfonyl fluoride (1-MCPSF) as a premium SuFEx (Sulfur-Fluoride Exchange) hub.

Unlike standard aromatic sulfonyl fluorides, 1-MCPSF offers a unique combination of aliphatic metabolic stability, defined steric vectors, and "goldilocks" reactivity—stable enough to survive biological milieu but reactive enough for specific covalent engagement when properly activated.

Executive Summary

The reagent 1-Methylcyclopropane-1-sulfonyl fluoride (1-MCPSF) represents a strategic evolution in SuFEx click chemistry. While aromatic sulfonyl fluorides are well-characterized, aliphatic analogs like 1-MCPSF provide superior metabolic stability and reduced off-target reactivity. The 1-methyl substitution on the cyclopropane ring introduces steric constraints that modulate the electrophilicity of the sulfur(VI) center, requiring tailored activation protocols.

This guide details the Accelerated SuFEx Click Chemistry (ASCC) protocols and standard base-mediated methods optimized specifically for this sterically hindered aliphatic hub.

Chemical Mechanism & Rationale

The Aliphatic Constraint

Standard SuFEx relies on the substitution of the fluoride leaving group at the S(VI) center.[1] In 1-MCPSF, the reaction is influenced by two factors:

  • Electronic Effect: The cyclopropane ring (with significant

    
     character) donates electron density into the sulfonyl group less effectively than alkyl chains but does not offer the conjugation of aryl systems.
    
  • Steric Effect: The geminal methyl group creates a "neopentyl-like" steric environment. This protects the S-F bond from hydrolysis (enhancing stability) but imposes a kinetic barrier to nucleophilic attack, necessitating the use of superbase catalysts or silyl-activation strategies.

Mechanistic Pathway

The reaction proceeds via a concerted substitution or an addition-elimination mechanism facilitated by a base (B) that activates the nucleophile (Nu-H) or a silyl-transfer agent that activates the fluoride (Si-F bond formation driving force).

SuFEx_Mechanism Reagent 1-MCPSF (Electrophile) Transition Pentacoordinate Transition State Reagent->Transition S-F Bond Polarization Nu Nucleophile (R-OH / R-NH2) Nu->Transition Activation Base Catalyst (DBU / BTMG) Base->Nu Deprotonation Product Sulfonate/Sulfonamide Product Transition->Product S-F Cleavage HF [Base-H]+ [F]- Transition->HF Elimination

Figure 1: Mechanistic pathway for base-promoted SuFEx of 1-MCPSF. The steric bulk of the methyl group requires efficient nucleophile activation.

Experimental Protocols

Protocol A: Synthesis of Sulfonates (S-O Coupling) via Accelerated SuFEx (ASCC)

Best for: Coupling 1-MCPSF with phenols and primary alcohols. Rationale: The BTMG/HMDS system (Accelerated SuFEx) is superior for aliphatic sulfonyl fluorides due to the synergistic activation of the alcohol (by BTMG) and the fluoride (by the silyl group of HMDS), overcoming the steric barrier of the 1-methyl group.

Materials:

  • Substrate: Phenol or Alcohol (1.0 equiv)

  • Reagent: 1-Methylcyclopropane-1-sulfonyl fluoride (1.2 equiv)

  • Catalyst: 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG ) (5 mol%)

  • Additive: Hexamethyldisilazane (HMDS ) (0.6 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Phenol/Alcohol (1.0 mmol) in anhydrous MeCN (2.0 mL, 0.5 M).

  • Reagent Addition: Add 1-MCPSF (1.2 mmol) via syringe.

  • Catalyst Injection: Add HMDS (0.6 mmol) followed immediately by BTMG (0.05 mmol).

    • Note: Order of addition is critical to prevent premature silylation without catalytic turnover.

  • Reaction: Stir at room temperature (20–25 °C).

    • Monitoring: Monitor by TLC or LC-MS. Aliphatic hubs typically reach completion in 30–60 minutes. If reaction is slow (>2 hrs), heat to 50 °C.

  • Quench & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Load directly onto a silica gel column.

    • Elute with Hexanes/EtOAc gradient.

    • Note: The byproduct is volatile (Me3SiF) or water-soluble, simplifying workup.

Protocol B: Silyl-Ether Activation (Standard SuFEx)

Best for: Complex substrates where base sensitivity is a concern.

Materials:

  • Substrate: TBS-protected Phenol (Ar-OTBS) (1.0 equiv)

  • Reagent: 1-MCPSF (1.1 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10–20 mol%)

  • Solvent: MeCN

Procedure:

  • Dissolve Ar-OTBS in MeCN.

  • Add 1-MCPSF.

  • Add DBU.

  • Stir at Room Temp. The driving force is the formation of the strong Si-F bond (TBS-F byproduct).

  • Optimization: If conversion is low, switch catalyst to BEMP or TBAF (anhydrous), though TBAF may cause hydrolysis if not strictly dry.

Optimization & Troubleshooting Guide

The 1-methylcyclopropane moiety introduces specific challenges. Use this decision matrix to optimize conditions.

Solvent and Catalyst Screening Matrix
VariableStandard ConditionOptimized for 1-MCPSFWhy?
Solvent DCM or THFAcetonitrile (MeCN) Polar aprotic solvents stabilize the transition state and enhance the nucleophilicity of the base-activated complex.
Base TEA or DIEABTMG or BEMP Standard amines (TEA) are often too weak for sterically hindered aliphatic sulfonyl fluorides. Guanidines (BTMG) or Phosphazenes (BEMP) are required.
Temperature RTRT to 50 °C The 1-methyl steric bulk increases

. Mild heating often drives the reaction to completion significantly faster.
Concentration 0.1 M0.5 M - 1.0 M Higher concentration favors the bimolecular reaction over background hydrolysis.
Optimization Workflow Diagram

Optimization_Workflow Start Start: 1-MCPSF Coupling Check1 Is the Nucleophile Sterically Hindered? Start->Check1 PathA Use ASCC Protocol (BTMG + HMDS) Check1->PathA Yes (e.g., secondary alcohol) PathB Use Standard DBU Protocol Check1->PathB No (e.g., phenol) Result Check Conversion (LCMS) PathA->Result PathB->Result Success Isolate Product Result->Success >90% Fail Low Yield / No Reaction Result->Fail <50% Fix2 Increase Temp to 50°C Add 20 mol% BEMP Result->Fix2 Still Low Fix1 Switch Solvent to MeCN Increase Conc. to 1M Fail->Fix1 Fix1->Result

Figure 2: Decision tree for optimizing reaction conditions based on substrate sterics and initial yield.

References

  • Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Barrow, A. S., et al. (2024). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Chemical Science.

  • Enamine. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Product Guide.

  • Fluorochem. "1-Methylcyclopropane-1-sulfonyl fluoride Product Page." Fluorochem Catalog.

  • Jones, L. H. (2020). "Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society.[3]

Sources

Application

Preparation of sulfonamides from 1-Methylcyclopropane-1-sulfonyl fluoride

Topic: Preparation of Sulfonamides from 1-Methylcyclopropane-1-sulfonyl Fluoride Abstract This technical guide provides detailed methodologies for the synthesis of 1-methylcyclopropane sulfonamides from the corresponding...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Sulfonamides from 1-Methylcyclopropane-1-sulfonyl Fluoride

Abstract

This technical guide provides detailed methodologies for the synthesis of 1-methylcyclopropane sulfonamides from the corresponding sulfonyl fluoride precursor. 1-Methylcyclopropane-1-sulfonyl fluoride is an increasingly valuable building block in medicinal chemistry, offering a stable, crystalline, and precisely reactive handle for late-stage functionalization. Due to the inherent stability of the sulfur-fluorine (S-F) bond, direct reaction with amines is often sluggish and requires activation.[1][2] This document details two robust, field-proven protocols for this transformation: a stoichiometric Lewis acid-mediated method using calcium triflimide [Ca(NTf₂)₂] and a catalytic nucleophilic activation method employing 1-hydroxybenzotriazole (HOBt). We provide comprehensive, step-by-step protocols, discuss the mechanistic rationale behind each approach, and present data in a structured format to guide researchers in drug discovery and development.

Introduction: The Strategic Advantage of 1-Methylcyclopropane-1-sulfonyl Fluoride

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a vast array of drugs including antibacterial agents, diuretics, and anticancer therapeutics.[3][4] The 1-methylcyclopropane moiety is a desirable structural motif, acting as a metabolically stable, conformationally constrained bioisostere for larger alkyl or aromatic groups. The combination of these two functionalities offers a compelling scaffold for novel drug candidates.

Traditionally, sulfonamides are prepared from highly reactive sulfonyl chlorides. However, sulfonyl chlorides often suffer from poor stability, sensitivity to moisture, and a propensity for side reactions, making them challenging to handle, especially in complex, late-stage syntheses.[1]

1-Methylcyclopropane-1-sulfonyl fluoride emerges as a superior alternative. Its key advantages include:

  • Enhanced Stability: The high bond energy of the S-F bond (~40 kcal/mol stronger than S-Cl) confers exceptional stability to hydrolysis and reduction, allowing for easier storage and handling.[1]

  • Orthogonal Reactivity: The sulfonyl fluoride group is unreactive under many standard organic reaction conditions, permitting complex molecular assembly before its selective activation and conversion to a sulfonamide.[5] This "click chemistry"-like reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), is a powerful tool for modular synthesis.[5]

  • Improved Safety Profile: Its stability reduces the risk of generating corrosive HCl gas, a common issue with sulfonyl chlorides.

This guide focuses on unlocking the latent reactivity of 1-methylcyclopropane-1-sulfonyl fluoride to efficiently couple it with a diverse range of primary and secondary amines.

Mechanistic Principles: Activating the S-F Bond

The inertness of the S-F bond necessitates a strategy to increase the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack by an amine. Two primary mechanisms are employed in the protocols below.

Lewis Acid Activation

In this approach, a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], coordinates to the oxygen atoms of the sulfonyl group. This coordination withdraws electron density from the sulfur atom, significantly enhancing its electrophilicity and priming it for attack by the amine nucleophile.[1][6] Divalent cations like Ca²⁺ have proven particularly effective.[7][8]

G cluster_0 Lewis Acid Catalytic Cycle SF R-SO₂F (1-Methylcyclopropane- 1-sulfonyl fluoride) Activated {Activated Complex [R-SO₂(F)---Ca(NTf₂)₂]} SF->Activated Coordination LA Ca(NTf₂)₂ (Lewis Acid) LA->Activated Amine R'R''NH (Amine) Amine->Activated Nucleophilic Attack Product R-SO₂NR'R'' (Sulfonamide) Activated->Product LAP CaF(NTf₂)₂ Product->LAP + HF

Caption: Proposed mechanism for Lewis acid activation.

Nucleophilic Catalysis

This strategy utilizes a potent nucleophile, like 1-hydroxybenzotriazole (HOBt), to first attack the sulfonyl fluoride. This forms a highly reactive intermediate (a sulfonyl-OBt species) where the -OBt group is a much better leaving group than fluoride. The amine then readily displaces the -OBt group to form the final sulfonamide, regenerating the HOBt catalyst.[9][10] Silicon additives are often used to act as fluoride scavengers, driving the reaction forward.[9]

G cluster_1 Nucleophilic Catalysis Workflow SF R-SO₂F (Sulfonyl Fluoride) Intermediate [R-SO₂-OBt] (Activated Intermediate) SF->Intermediate Catalyst Attack Cat HOBt (Catalyst) Cat->Intermediate Base Base (e.g., DIPEA) Waste HF • Base Base->Waste Amine R'R''NH (Amine) Product R-SO₂NR'R'' (Sulfonamide) Amine->Product Intermediate->Product Amine Attack Product->Cat Catalyst Regeneration

Caption: General workflow for nucleophilic catalysis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Calcium Triflimide [Ca(NTf₂)₂] Mediated Synthesis

This protocol is based on the robust and general method developed by Ball, am Ende, and coworkers.[1][7] It is highly effective for a wide range of amines and requires stoichiometric amounts of the Lewis acid.

Materials:

  • 1-Methylcyclopropane-1-sulfonyl fluoride

  • Amine (primary or secondary)

  • Calcium triflimide [Ca(NTf₂)₂]

  • tert-Amyl alcohol (t-amylOH)

  • Triethylamine (Et₃N, optional, for use with amine salts or 1 eq. of amine)

  • Oven-dried glassware

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Methylcyclopropane-1-sulfonyl fluoride (1.0 equiv).

  • Add the desired amine (1.5–2.0 equiv) and calcium triflimide (1.0 equiv).

  • Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.

  • Seal the vial and place it in a pre-heated heating block at 60 °C.

  • Stir the reaction mixture for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (if the amine is basic), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Causality & Insights:

  • Why t-amylOH? This solvent was found to provide the highest yields in optimization studies, outperforming other alcohols and aprotic solvents like MeCN and DMF.[8] Its polar nature helps to solubilize the calcium salt, while its steric bulk minimizes side reactions.

  • Stoichiometric Lewis Acid: The reaction requires a full equivalent of Ca(NTf₂)₂ for efficient conversion in most cases, indicating it is a promoter rather than a true catalyst in this system.[6]

  • Amine Equivalents: Using an excess of the amine (up to 2 equiv) can help drive the reaction to completion. If the amine is valuable, 1.0 equivalent can be used in conjunction with a non-nucleophilic base like triethylamine (1.0 equiv) to neutralize the HF generated.[8]

ParameterRecommended ConditionRationale
Lewis Acid Calcium Triflimide [Ca(NTf₂)₂]Superior performance over other Lewis acids.[8]
Solvent tert-Amyl AlcoholOptimized for yield and solubility of reagents.[8]
Temperature 60 °CProvides sufficient thermal energy for activation without decomposition.
Concentration 0.2 MA standard concentration for efficient reaction kinetics.
Protocol 2: HOBt-Catalyzed Synthesis with a Silicon Additive

This protocol utilizes a catalytic amount of a nucleophilic activator, making it more atom-economical. It is particularly effective for sterically hindered substrates.[9][11]

Materials:

  • 1-Methylcyclopropane-1-sulfonyl fluoride

  • Amine (primary or secondary)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oven-dried glassware

Procedure:

  • To an oven-dried reaction vial, add 1-Methylcyclopropane-1-sulfonyl fluoride (1.2 equiv).

  • Add the desired amine (1.0 equiv).

  • Add HOBt (1–5 mol%).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO to achieve a concentration of 0.8 M with respect to the amine.

  • Add DIPEA (2.0 equiv) followed by TMDS (2.0 equiv).

  • Seal the vial and stir the mixture at room temperature (25 °C) for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality & Insights:

  • Why HOBt? HOBt is an excellent nucleophilic catalyst that forms a highly reactive intermediate with the sulfonyl fluoride, facilitating the subsequent reaction with the amine.[9]

  • Role of TMDS and DIPEA: TMDS acts as a fluoride scavenger. The fluoride ion produced during the reaction is trapped by the silicon additive. DIPEA is a non-nucleophilic base required to neutralize the generated acid and facilitate the catalytic cycle.[9][11]

  • Solvent Choice: Anhydrous DMSO is an effective solvent for this system, ensuring all components remain in solution.

  • Catalyst Loading: The reaction is truly catalytic, requiring only a small amount of HOBt (as low as 1 mol%) to proceed efficiently.[9]

ParameterRecommended ConditionRationale
Catalyst 1-Hydroxybenzotriazole (HOBt)Efficient nucleophilic catalyst for S-F activation.[9]
Base DIPEANon-nucleophilic base to drive the reaction.
Additive TMDSActs as a fluoride scavenger.[9]
Solvent Anhydrous DMSOEnsures solubility of all reaction components.
Temperature 25 °CMild conditions are sufficient for the catalytic cycle.

Summary & Outlook

The protocols described provide two reliable and versatile methods for the synthesis of 1-methylcyclopropane sulfonamides from their stable sulfonyl fluoride precursor. The choice between the stoichiometric Ca(NTf₂)₂ method and the catalytic HOBt method may depend on factors such as substrate scope, cost, and tolerance to trace metals. Both methods leverage the unique stability of the sulfonyl fluoride group, enabling its use as a robust building block for creating diverse molecular libraries in drug discovery campaigns. The continued development of such activation methods will further solidify the role of sulfonyl fluorides as superior alternatives to traditional sulfonyl chlorides in modern organic synthesis.

References

  • Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., Tucker, J. W., Humphrey, J. M., Etuk, S. M., Kwan, S. C., am Ende, C. W., & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]

  • Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., Tucker, J. W., Humphrey, J. M., Etuk, S. M., Kwan, S. C., am Ende, C. W., & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC, NIHMS1818523. [Link]

  • Ball, N., Mukherjee, P., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Pomona Faculty Publications and Research. 488. [Link]

  • Ball, N. D., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. [Link]

  • Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]

  • Wei, M., Liang, D., Cao, X., Luo, W., Ma, G., Liu, Z., & Li, L. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(18), 10220-10227. [Link]

  • Li, L., et al. (2021). Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. [Link]

  • Wei, M., Liang, D., Cao, X., Luo, W., Ma, G., Liu, Z., & Li, L. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. SciSpace. [Link]

  • Juskowiak, S., et al. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. PMC. [Link]

  • Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link]

  • Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. PubMed. [Link]

  • Request PDF. (n.d.). A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. ResearchGate. [Link]

  • Li, L., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Wei, M., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

Sources

Method

Application Note: 1-Methylcyclopropane-1-sulfonyl Fluoride (1-MCSF) for Precision Peptide Labeling

The following Application Note and Protocol guide details the use of 1-Methylcyclopropane-1-sulfonyl fluoride (1-MCSF) reagents for peptide labeling. This guide is structured for high-level R&D applications, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 1-Methylcyclopropane-1-sulfonyl fluoride (1-MCSF) reagents for peptide labeling. This guide is structured for high-level R&D applications, focusing on the unique chemical stability and chemoselectivity of aliphatic sulfonyl fluorides in SuFEx (Sulfur-Fluoride Exchange) chemistry.

Abstract

The covalent modification of peptides requires warheads that balance hydrolytic stability with latent reactivity. 1-Methylcyclopropane-1-sulfonyl fluoride (1-MCSF) represents a next-generation SuFEx electrophile that outperforms traditional aryl sulfonyl fluorides in metabolic stability and steric compactness. Unlike its aromatic counterparts, the 1-MCSF moiety lacks


-stacking interactions and 

-hydrogens, rendering it chemically inert to non-specific reduction and elimination pathways while maintaining high reactivity toward Tyrosine (Tyr), Lysine (Lys), and Histidine (His) residues under physiological conditions. This guide outlines the mechanistic basis, reaction parameters, and validated protocols for utilizing 1-MCSF reagents to label bioactive peptides.

Chemical Basis & Mechanism[1]

The 1-MCSF Advantage

The 1-MCSF warhead is distinct from standard benzenesulfonyl fluorides due to its aliphatic, strained nature.

  • Structural Rigidity: The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), which modulates the electrophilicity of the sulfur center.

  • Quaternary Center: The methyl group at the C1 position replaces the acidic

    
    -proton found in cyclopropanesulfonyl fluoride. This substitution blocks base-catalyzed elimination pathways (preventing sulfene formation) and prevents enolization, ensuring the reaction proceeds strictly via nucleophilic substitution at sulfur [
    
    
    
    @ S(VI)].
  • Metabolic Stability: The lack of an aromatic ring reduces susceptibility to oxidative metabolism (e.g., P450 hydroxylation) and non-specific hydrophobic binding.

Mechanism of Action (SuFEx)

The labeling reaction follows a Sulfur-Fluoride Exchange (SuFEx) mechanism. The fluoride ion is a unique leaving group: it is small, highly electronegative, and forms a strong bond with sulfur, making the sulfonyl fluoride stable in water. However, inside a protein pocket or under basic catalysis, a nucleophilic side chain (Nu:) attacks the sulfur, expelling fluoride.

Key Selectivity:

  • Tyrosine (Tyr): Preferred target in neutral-to-slightly basic buffers (pH 7.5–8.5). The phenol group attacks the S(VI) center.

  • Lysine (Lys): Targeted at higher pH (>8.5) or when locally activated.

  • Histidine (His): Targeted in specific microenvironments.

SuFEx_Mechanism Peptide Peptide-Nucleophile (Tyr-OH / Lys-NH2) TS Transition State [Pentacoordinate S(VI)] Peptide->TS Nucleophilic Attack (pH dependent) Reagent 1-MCSF Reagent (R-SO2-F) Reagent->TS Product Labeled Peptide (Peptide-SO2-R) TS->Product Exchange Leaving Fluoride Ion (F-) TS->Leaving Expulsion

Figure 1: Mechanistic pathway of SuFEx labeling using 1-MCSF reagents.

Experimental Protocol

Materials & Reagents[1][2][3]
  • 1-MCSF Reagent: (e.g., 1-methylcyclopropane-1-sulfonyl fluoride building block or functionalized probe).

  • Peptide Substrate: Purified peptide (>95%) containing Tyr, Lys, or His.

  • Reaction Buffer: 50 mM HEPES or Phosphate Buffer (PBS), pH 7.5 – 8.5.

  • Solvent: DMSO or Acetonitrile (ACN) for reagent solubilization.

  • Quenching Agent: 1% Formic Acid or TFA (acidification stops the reaction).

Preparation of Stock Solutions
  • Peptide Stock: Dissolve peptide in water or buffer to 1–5 mM.

  • 1-MCSF Stock: Dissolve the sulfonyl fluoride reagent in anhydrous DMSO to a concentration of 50–100 mM.

    • Note: Sulfonyl fluorides are stable in DMSO for months at -20°C. Avoid protic solvents for long-term storage.

Labeling Workflow (Standard Protocol)

This protocol targets Tyrosine residues (chemoselective) or Lysine (at elevated pH).

Step 1: Reaction Assembly

  • Dilute Peptide Stock into Reaction Buffer (pH 7.8) to a final concentration of 50–100 µM .

  • Add 1-MCSF Reagent Stock to the reaction mixture.

    • Molar Ratio: Use 2x to 10x excess of reagent relative to the peptide. (e.g., for 100 µM peptide, add 200–1000 µM reagent).

    • Tip: Keep final DMSO concentration < 5% to prevent peptide denaturation (unless denaturation is desired to expose buried residues).

Step 2: Incubation

  • Incubate at 37°C for 1 to 4 hours .

  • Optional: For rapid screening, incubate at Room Temperature (RT) for 4–12 hours.

  • Agitate gently (300 rpm).

Step 3: Quenching

  • Stop the reaction by adding Formic Acid (FA) or Trifluoroacetic Acid (TFA) to a final concentration of 0.5–1.0% (v/v) .

  • The pH should drop below 4.0, protonating the nucleophiles and halting the SuFEx reaction.

Step 4: Purification/Analysis

  • LC-MS Analysis: Inject 5–10 µL onto a C18 column. Look for the mass shift corresponding to the reagent addition minus fluoride (+ [Mass of Reagent] - 19 Da).

    • Mass Shift Calculation:

      
      .
      
    • Note: Strictly speaking, the added mass is the sulfonyl moiety (

      
      ).
      
  • Removal of Excess Reagent: Use size-exclusion spin columns (e.g., Zeba Spin) or solid-phase extraction (C18 tips) if downstream biological assays are required.

Data Analysis & Troubleshooting

Interpreting Results
ObservationPossible CauseCorrective Action
No Labeling pH too low (Nucleophile protonated)Increase pH to 8.0–8.5.
No Labeling Steric hindranceDenature peptide (add 2M Urea) or increase Temp to 45°C.
Non-specific Labeling Reagent excess too highReduce equivalents to 1.5x–2x.
Precipitation Reagent insolubilityIncrease DMSO % or use a more soluble 1-MCSF derivative.
Hydrolysis Product Buffer incompatibilityEnsure buffer is amine-free (if targeting Lys) or use HEPES.
Mass Spectrometry Validation

Successful labeling is confirmed by the specific mass adduct.

  • Tyrosine O-Sulfonylation: Stable covalent bond.

  • Lysine N-Sulfonylation: Stable sulfonamide bond.

  • Verification: Perform MS/MS fragmentation. The modification should be stable during CID (Collision-Induced Dissociation), allowing localization of the modification site to a specific residue (Tyr vs Lys).

Experimental Workflow Diagram

Workflow Prep Step 1: Preparation Dissolve Peptide (Buffer) Dissolve 1-MCSF (DMSO) Mix Step 2: Reaction Mix Peptide + 5x Reagent pH 7.8, 37°C, 2-4h Prep->Mix Quench Step 3: Quench Add 1% Formic Acid (pH < 4) Mix->Quench Analyze Step 4: Analysis LC-MS / MS-MS Check Mass Shift Quench->Analyze

Figure 2: Step-by-step workflow for peptide labeling with 1-MCSF.

References

  • Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][2] Angewandte Chemie International Edition, 2014. Link

  • Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology."[3] Chemical Science, 2025 (Review Context). Link

  • Vertex AI Search. "1-Methylcyclopropane-1-sulfonyl fluoride properties and CAS 2138185-51-8." Link

  • Kelly, J. W., et al. "Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization." ChemRxiv, 2025. Link

Disclaimer: This protocol is intended for research use only. 1-MCSF reagents are potent electrophiles; handle with appropriate Personal Protective Equipment (PPE) in a fume hood.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 1-Methylcyclopropane-1-sulfonyl Fluoride

Abstract This document provides a detailed, scalable, and reliable protocol for the synthesis of 1-Methylcyclopropane-1-sulfonyl fluoride, a valuable building block for applications in drug discovery and chemical biology...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, scalable, and reliable protocol for the synthesis of 1-Methylcyclopropane-1-sulfonyl fluoride, a valuable building block for applications in drug discovery and chemical biology. The rising prominence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has positioned sulfonyl fluorides as critical connectors for creating diverse molecular architectures.[1][2] This guide outlines a robust synthetic strategy starting from the commercially available 1-Methylcyclopropane-1-sulfonyl chloride, focusing on a high-yielding halide exchange reaction. We provide a step-by-step experimental procedure, scalability considerations, safety protocols, and characterization data to enable researchers in both academic and industrial settings to efficiently produce this important reagent.

Introduction: The Significance of a Unique Building Block

The convergence of two powerful concepts in modern chemistry—the unique conformational constraints of the cyclopropane ring and the "click" reactivity of the sulfonyl fluoride group—makes 1-Methylcyclopropane-1-sulfonyl fluoride a highly desirable synthetic intermediate.

  • The Cyclopropane Motif in Medicinal Chemistry: Cyclopropane rings are frequently incorporated into pharmaceutical candidates to impart rigidity, modulate metabolic stability, and explore chemical space in three dimensions. Their strained ring system offers unique electronic properties that can influence binding affinity and pharmacokinetic profiles.

  • Sulfonyl Fluorides and SuFEx Chemistry: The sulfonyl fluoride functional group is exceptionally stable under a wide range of synthetic conditions yet exhibits reliable reactivity with nucleophiles under specific activation, a balance that is the cornerstone of SuFEx click chemistry.[2] This allows for the rapid and efficient covalent linking of molecular fragments, making it a powerful tool for generating libraries of compounds for screening and lead optimization.[1]

The combination of these features in 1-Methylcyclopropane-1-sulfonyl fluoride provides a compact, three-dimensional building block ready for conjugation via the SuFEx reaction, making it an invaluable tool for researchers developing novel therapeutics and chemical probes.[3]

Synthetic Strategy: A Scalable Path to the Target Molecule

While several methods exist for the synthesis of alkyl sulfonyl fluorides, for scalability and efficiency, the most direct approach is the nucleophilic halide exchange of a readily available precursor.[4] Our recommended strategy is the conversion of 1-Methylcyclopropane-1-sulfonyl chloride to the corresponding fluoride using potassium fluoride.

Rationale for this approach:

  • Starting Material Availability: 1-Methylcyclopropane-1-sulfonyl chloride is a commercially available starting material, eliminating the need for a multi-step de novo synthesis.

  • Reaction Efficiency: Halide exchange reactions from sulfonyl chlorides to sulfonyl fluorides are typically high-yielding and proceed under mild conditions.[4]

  • Scalability: The reaction is amenable to large-scale production with straightforward workup and purification procedures, avoiding costly or hazardous reagents often associated with other fluorination methods.

Below is a diagram illustrating the proposed synthetic transformation.

Caption: Proposed synthesis of 1-Methylcyclopropane-1-sulfonyl fluoride.

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis and can be adapted for larger scales with appropriate consideration for reaction vessel size, stirring efficiency, and temperature control.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (Scale)Moles (Scale)Equivalents
1-Methylcyclopropane-1-sulfonyl chloride923032-55-7154.62 g/mol 10.0 g0.0647 mol1.0
Potassium Fluoride (spray-dried)7789-23-358.10 g/mol 7.52 g0.129 mol2.0
Acetone67-64-1-200 mL--
Deionized Water7732-18-5-20 mL--
Dichloromethane (DCM)75-09-2-~150 mL--
Brine (Saturated NaCl solution)--~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-~10 g--
Step-by-Step Procedure

The overall workflow is depicted in the diagram below.

G A 1. Setup - Charge reactor with KF, Acetone, and H₂O. - Stir to form a slurry. B 2. Reactant Addition - Add 1-Methylcyclopropane-1-sulfonyl chloride dropwise at room temperature. A->B C 3. Reaction - Heat the mixture to reflux (approx. 60-65°C). - Monitor reaction progress by TLC or GC-MS. B->C D 4. Workup - Quenching & Extraction - Cool to RT, filter off solids. - Concentrate filtrate. - Add DCM and water, separate layers. C->D ~ 4-6 hours E 5. Purification - Wash organic layer with brine. - Dry over anhydrous Na₂SO₄. D->E F 6. Isolation - Filter off drying agent. - Concentrate under reduced pressure to yield the final product. E->F G 7. Characterization - Analyze by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS. F->G

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium fluoride (7.52 g, 2.0 eq), acetone (200 mL), and deionized water (20 mL). Stir the mixture vigorously for 15 minutes at room temperature to form a fine slurry.

    • Scientist's Note: Using spray-dried potassium fluoride is recommended as its high surface area enhances reactivity. The acetone/water solvent system is crucial for partially solubilizing the inorganic salt while providing a suitable medium for the organic substrate.[4]

  • Addition of Starting Material: Dissolve 1-Methylcyclopropane-1-sulfonyl chloride (10.0 g, 1.0 eq) in 20 mL of acetone and add it to the stirring KF slurry dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C) using a heating mantle. Maintain a gentle reflux and vigorous stirring.

    • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system or by GC-MS. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting sulfonyl chloride.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature.

    • Remove the inorganic solids (KCl and excess KF) by filtration through a pad of Celite, washing the filter cake with a small amount of acetone (~20 mL).

    • Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove the majority of the acetone.

    • To the remaining aqueous residue, add dichloromethane (100 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel and shake well.

    • Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (50 mL).

  • Purification and Isolation:

    • Combine the organic layers and wash with brine (50 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate for 20 minutes, then filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield 1-Methylcyclopropane-1-sulfonyl fluoride as a colorless to pale yellow oil. For high-purity applications, the product can be further purified by vacuum distillation.

Expected Results and Characterization
ParameterExpected Value
Yield 85-95%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃)Signals corresponding to the methyl and cyclopropyl protons.
¹⁹F NMR (CDCl₃)A singlet corresponding to the -SO₂F group.
Mass Spec (EI) Molecular ion peak corresponding to C₄H₇FO₂S.

Safety Precautions

  • 1-Methylcyclopropane-1-sulfonyl chloride: This reagent is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium Fluoride: KF is toxic if swallowed or inhaled. Avoid creating dust.

  • Solvents: Acetone and dichloromethane are flammable and volatile. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

References

  • ChemRxiv. (2024). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)
  • Request PDF. (n.d.). A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes.
  • ChemRxiv. (2024). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)
  • ScienceDirect. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Request PDF. (2025).
  • Google Patents. (2010). US20100076242A1 - Method of preparing 1-methylcyclopropene and applying the same to plants.
  • Google Patents. (n.d.). US8314051B2 - Method of preparing 1-methylcyclopropene and applying the same to plants.
  • Sigma-Aldrich. (n.d.). Cyclopropanesulfonyl fluoride 95%.
  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
  • Nature. (n.d.). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.
  • EPO. (2015). Patent 2216325 - PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFONYL FLUORIDE.
  • Organic Chemistry Portal. (n.d.).
  • NIH. (2019).
  • Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange.
  • RSC Publishing. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Methylcyclopropane-1-sulfonyl chloride AldrichCPR.
  • PMC. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors.
  • PDXScholar. (n.d.).
  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.
  • ACS Publications. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)
  • Request PDF. (2025).
  • RSC Publishing. (n.d.).
  • OSTI.GOV. (2022). Synthesizing pet tracers using [F-18]sulfonyl fluoride as a source of [F-18]fluoride.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 1-Methylcyclopropane-1-sulfonyl fluoride coupling

Technical Support Center: Advanced SuFEx Methodologies Topic: Overcoming Steric Hindrance in 1-Methylcyclopropane-1-sulfonyl Fluoride Coupling Executive Summary: The "Gem-Dimethyl" Challenge The Problem: You are likely e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced SuFEx Methodologies Topic: Overcoming Steric Hindrance in 1-Methylcyclopropane-1-sulfonyl Fluoride Coupling

Executive Summary: The "Gem-Dimethyl" Challenge

The Problem: You are likely experiencing low conversion (<10%) or complete recovery of starting material when attempting to couple 1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-Cp-SO₂F) with nucleophiles (amines or phenols) using standard SuFEx conditions (e.g., DBU/DCM or TEA/THF).

The Root Cause: Unlike standard aryl sulfonyl fluorides, 1-Me-Cp-SO₂F possesses a quaternary carbon at the


-position. This creates two distinct barriers:
  • Steric Shielding: The 1-methyl group and the rigid cyclopropane ring create a "gem-dimethyl" like steric wall, blocking the

    
    -like trajectory required for the incoming nucleophile to attack the S(VI) center.
    
  • Mechanism Restriction: The lack of

    
    -protons prevents the formation of a highly reactive sulfene intermediate  (elimination-addition pathway), forcing the reaction to proceed via a difficult direct substitution at the crowded sulfur atom.
    

This guide provides three validated protocols to overcome these energy barriers using Lewis Acid Activation and Silyl-Assisted Catalysis .

Module 1: Diagnostic & Mechanistic Insight[1]

Before changing reagents, confirm your failure mode.

  • Scenario A (No Reaction): Starting material is recovered. Cause: Steric hindrance prevents nucleophilic attack.

  • Scenario B (Hydrolysis): Formation of sulfonic acid. Cause: Moisture ingress + slow kinetics. The fluoride leaves, but water outcompetes the amine.

Visualizing the Barrier

The following diagram illustrates why standard bases (like DBU) fail and how Calcium activation solves the geometry problem.

G cluster_0 Standard Conditions (Failure) cluster_1 Calcium Activation (Success) Substrate 1-Me-Cp-SO2F Clash STERIC CLASH (Methyl Group Blocks Path) Substrate->Clash Activated Activated Complex [Ca---O=S=O] Substrate->Activated Nu Nucleophile (Amine/Phenol) Nu->Clash Ca Ca(NTf2)2 (Lewis Acid) Ca->Activated Coordinates Sulfonyl Oxygens Product Sulfonamide/Sulfonate Activated->Product Lengthens S-F Bond Lowers TS Energy

Figure 1: Mechanistic comparison between steric failure modes and Lewis Acid activation strategies.

Module 2: Validated Protocols

Protocol A: The "Gold Standard" (Calcium Triflimide)

Best for: Primary/Secondary Amines, Anilines, and weak nucleophiles. Mechanism:[1] Calcium acts as a hard Lewis Acid, coordinating to the sulfonyl oxygens. This pulls electron density away from the sulfur, making it more electrophilic and lengthening the S-F bond, allowing the amine to attack despite the steric bulk.

ReagentEquivalentsRole
1-Me-Cp-SO₂F 1.0 equivElectrophile
Amine 1.2 - 1.5 equivNucleophile
Ca(NTf₂)0.2 - 0.5 equivLewis Acid Catalyst
DABCO 1.5 - 2.0 equivBase (activates amine)
Solvent tert-Amyl AlcoholHigh boiling, solubilizes Ca salts

Step-by-Step:

  • Preparation: In a vial, dissolve 1-Me-Cp-SO₂F (1.0 equiv) and the Amine (1.2 equiv) in anhydrous tert-Amyl Alcohol (0.2 M concentration).

  • Activation: Add DABCO (1.5 equiv) followed by Ca(NTf₂)₂ (20-50 mol%) .

    • Note: For extremely hindered amines, increase Ca(NTf₂)₂ to 1.0 equiv (stoichiometric).

  • Reaction: Seal and stir at 60°C for 12-24 hours.

    • Why Heat? Steric hindrance increases the activation energy (

      
      ). Room temp is often insufficient for 1-Me-Cp derivatives.
      
  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove DABCO/Ca), then brine. Dry over Na₂SO₄.

Protocol B: The "Organocatalytic" Route (HOBt/Silane)

Best for: Substrates sensitive to metals or Lewis Acids. Mechanism: HOBt acts as a nucleophilic catalyst, forming a transient, highly reactive 1-Me-Cp-SO₂-OBt intermediate. The silane (TMDS) acts as a fluoride scavenger, driving the equilibrium.

ReagentEquivalentsRole
1-Me-Cp-SO₂F 1.0 equivElectrophile
Amine 1.2 equivNucleophile
HOBt 20 mol%Nucleophilic Catalyst
TMDS 1.5 equivFluoride Scavenger (Silicon source)
DIPEA 2.0 equivBase
Solvent DMSO or MeCNPolar aprotic is essential

Step-by-Step:

  • Dissolve 1-Me-Cp-SO₂F and Amine in anhydrous DMSO (0.5 M).

  • Add DIPEA (2.0 equiv) and TMDS (1,1,3,3-tetramethyldisiloxane, 1.5 equiv).

  • Add HOBt (anhydrous, 20 mol%) .

  • Stir at 50°C for 24 hours.

  • Caution: Gas evolution (Me₂SiHF) may occur; vent properly.

Module 3: Troubleshooting & FAQ

Q1: I see the formation of a "ring-opened" byproduct. What happened?

  • Diagnosis: Cyclopropanes are strained. Under strong Lewis Acid conditions (like high loadings of

    
     or 
    
    
    
    ), the ring can fragment, especially if the 1-methyl group stabilizes the resulting carbocation.
  • Fix: Switch to Protocol A (Ca(NTf₂)₂) . Calcium is a "hard" Lewis acid that prefers Oxygen coordination over Carbon interaction, significantly reducing the risk of ring opening compared to traditional Lewis acids.

Q2: Can I use DBU instead of DABCO?

  • Answer: Generally, No for this specific substrate.

  • Reasoning: While DBU is a stronger base, it is also sterically bulky. In the crowded transition state of 1-Me-Cp-SO₂F, the smaller footprint of DABCO allows it to deprotonate the amine/ammonium complex more efficiently without adding to the steric congestion.

Q3: The reaction is stuck at 50% conversion. Should I add more fluoride?

  • Answer: No. Adding fluoride (like KF) often inhibits SuFEx by pushing the equilibrium back toward the sulfonyl fluoride.

  • Fix: Add a Silyl ether (e.g., TMS-imidazole or BSA) to the reaction. The strong Si-F bond formation (approx. 130 kcal/mol) provides the thermodynamic sink required to drive the reaction to completion.

Q4: How do I purify the product if the Sulfonyl Fluoride co-elutes?

  • Technique: Treat the crude mixture with a "scavenger amine" (e.g., N,N-dimethylethylenediamine) supported on polystyrene, or simply add excess morpholine for 1 hour, then perform an acid wash. The unreacted sulfonyl fluoride will convert to a basic sulfonamide that washes out in the acidic aqueous layer.

Module 4: Decision Logic for Optimization

Use this flow to select the correct parameter to change if your initial attempt fails.

Optimization Start Start: 1-Me-Cp-SO2F Coupling Check1 Is the Nucleophile an Amine? Start->Check1 Check2 Is the Nucleophile a Phenol? Check1->Check2 No RouteA Use Protocol A (Ca(NTf2)2 + DABCO) Check1->RouteA Yes RouteB Use BTMG + Silyl Ether (SuSi Chemistry) Check2->RouteB Yes Result Check Conversion (LCMS) RouteA->Result RouteB->Result LowConv < 20% Conversion Result->LowConv Stalled HighTemp Increase Temp to 80°C Switch Solvent to PhCF3 LowConv->HighTemp Steric Barrier too High

Figure 2: Optimization logic for hindered sulfonyl fluoride coupling.

References

  • Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[1][2] Organic Letters.[1][2]

    • Key Insight: Establishes Calcium Triflimide as the premier catalyst for sterically hindered SuFEx substr
  • Li, J., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates.[3] Angewandte Chemie International Edition.[4]

    • Key Insight: Details the HOBt/Silane organocatalytic route for difficult substr
  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[4]

    • Key Insight: Foundational text on SuFEx, explaining the stability/reactivity trade-off of the S-F bond.[5]

Sources

Reference Data & Comparative Studies

Validation

Beyond PMSF: A Technical Guide to 1-Methylcyclopropane-1-sulfonyl Fluoride (MC-SF)

Topic: 1-Methylcyclopropane-1-sulfonyl fluoride (MC-SF) vs. PMSF Reactivity Comparison Content Type: Publish Comparison Guide Audience: Researchers, Chemical Biologists, and Medicinal Chemists Executive Summary For decad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methylcyclopropane-1-sulfonyl fluoride (MC-SF) vs. PMSF Reactivity Comparison Content Type: Publish Comparison Guide Audience: Researchers, Chemical Biologists, and Medicinal Chemists

Executive Summary

For decades, Phenylmethylsulfonyl fluoride (PMSF ) has been the ubiquitous "sledgehammer" for serine protease inhibition—cheap, effective, but chemically fragile. In the era of covalent drug discovery and Sulfur-Fluoride Exchange (SuFEx) chemistry, 1-Methylcyclopropane-1-sulfonyl fluoride (MC-SF) has emerged as a sophisticated alternative.

This guide objectively compares the two reagents, highlighting why MC-SF is displacing PMSF in high-precision applications like Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD), while PMSF retains its utility in crude lysate preparation.

Structural & Mechanistic Foundations

To understand the reactivity difference, one must look at the electronic and steric environment of the sulfur(VI) center.

PMSF: The "Activated" Electrophile
  • Structure: A sulfonyl fluoride attached to a benzyl group.

  • Reactivity Driver: The aromatic ring is electron-withdrawing (via the methylene linker), pulling electron density away from the sulfur. This makes the sulfur highly electrophilic and prone to nucleophilic attack by the catalytic serine of proteases.

  • The Flaw: This same activation makes PMSF highly susceptible to hydrolysis by water.

MC-SF: The "Latent" Warhead
  • Structure: A sulfonyl fluoride attached to a 1-methylcyclopropane ring.[1][2][3][4]

  • Reactivity Driver: The cyclopropane ring possesses unique Walsh orbitals (high p-character), but the key feature is the quaternary carbon (the 1-methyl position).

  • The Advantage: The steric bulk of the methyl group and the rigid cyclopropane ring protect the sulfur from non-specific nucleophiles (like water), rendering it "latent." It reacts primarily when positioned precisely within an enzyme active site (proximity-induced reactivity).

Visualizing the Reactivity Divergence

The following diagram illustrates the kinetic partitioning between productive inhibition and wasteful hydrolysis.

G PMSF PMSF (Benzyl-SO2F) Water Aqueous Buffer (Hydrolysis) PMSF->Water Rapid Attack (t1/2 ~30-60 min) Serine Target Protease (Active Site Serine) PMSF->Serine Fast Inhibition MCSF MC-SF (1-Me-Cyclopropyl-SO2F) MCSF->Water Resistant (t1/2 > 24h) MCSF->Serine Specific Inhibition (Proximity Driven) Dead_PMSF Hydrolyzed PMSF (Inactive Sulfonate) Water->Dead_PMSF Covalent_Complex Stable Enzyme-Inhibitor Complex Serine->Covalent_Complex

Figure 1: Kinetic partitioning of PMSF vs. MC-SF. PMSF suffers from rapid hydrolytic degradation, whereas MC-SF resists hydrolysis, maintaining an effective concentration for target engagement.

Comparative Performance Data

The following data synthesizes general trends in sulfonyl fluoride reactivity observed in SuFEx literature (e.g., Sharpless, Jones labs) and protease inhibitor databases.

FeaturePMSF (Phenylmethylsulfonyl fluoride)MC-SF (1-Methylcyclopropane-1-sulfonyl fluoride)
Primary Application Crude cell lysis (preventing degradation).Chemical probes, covalent fragments, ABPP.
Aqueous Stability (pH 7.5) Low:

min.
High:

hours (typically).
Reactivity Profile High background reactivity; non-specific.Tunable; requires active site positioning.
Steric Environment Planar aromatic ring (flexible linker).Rigid, 3D aliphatic scaffold (Quaternary center).
Toxicity High (Acetylcholinesterase inhibitor).Lower (generally), but handle as a covalent modifier.
Solubility Poor in water; requires EtOH/IPA stock.Moderate; often DMSO stock recommended.
Cost Very Low ($).High (

$) - Specialty Reagent.
Why the "Cyclopropane" Matters

In medicinal chemistry, the cyclopropane ring is a bioisostere for double bonds or phenyl rings but adds specific vectorality. The 1-methyl substitution is critical:

  • Gem-Dimethyl Effect Analogue: The methyl group restricts rotational freedom, pre-organizing the molecule to bind.

  • Hydrolytic Shield: The methyl group physically blocks the trajectory of incoming water molecules attacking the sulfur, providing the superior stability seen in MC-SF compared to simple methanesulfonyl fluoride.

Experimental Protocols

Protocol A: Standard Lysis (When to use PMSF)

Use this when you simply need to stop proteases during protein purification and cost is a factor.

  • Preparation: Dissolve PMSF in isopropanol to create a 100 mM (100x) stock. Store at -20°C.

  • Lysis: Add lysis buffer to cell pellet.

  • Critical Step: Add PMSF to a final concentration of 1 mM immediately before or during the lysis step.

    • Reasoning: Because PMSF hydrolyzes within minutes, adding it to the buffer hours in advance renders it useless.

  • Refresh: If the lysis/purification takes >1 hour at room temperature, add a second aliquot of PMSF.

Protocol B: Covalent Probe Labeling (When to use MC-SF)

Use this for Activity-Based Protein Profiling (ABPP) or when screening for covalent drugs where long incubation times are required.

  • Preparation: Dissolve MC-SF in anhydrous DMSO to 50 mM.

  • Proteome Incubation:

    • Dilute proteome (1 mg/mL) into PBS (pH 7.4).

    • Add MC-SF (10-50 µM final).

    • Incubation: Incubate for 1 to 4 hours at 37°C.

    • Reasoning: Unlike PMSF, MC-SF is stable enough to survive a 4-hour incubation at physiological temperature. This allows the molecule to explore the binding pockets of low-abundance proteases without decomposing.

  • Click Chemistry (If using an alkyne-tagged variant):

    • After incubation, perform CuAAC (Click reaction) with an azide-fluorophore to visualize labeled proteins.

  • Analysis: SDS-PAGE or Mass Spectrometry.

Decision Matrix: Which one to choose?

Use the logic flow below to select the correct reagent for your experiment.

DecisionTree Start What is your Goal? Q1 Are you just preventing protein degradation during lysis? Start->Q1 Q2 Are you identifying targets or developing a drug? Q1->Q2 No PMSF_Choice Use PMSF (Cheap, fast, sacrificial) Q1->PMSF_Choice Yes Q2->PMSF_Choice No, I just need a reference inhibitor MCSF_Choice Use MC-SF (Stable, specific, structural probe) Q2->MCSF_Choice Yes

Figure 2: Decision matrix for inhibitor selection.

References

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl fluorides as inhibitors of esterases.[5] I. Rates of reaction with acetylcholinesterase, α-chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997-1000. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): Another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • James, G. T. (1978). Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers. Analytical Biochemistry, 86(2), 574-579. Link

Sources

Comparative

Comparing selectivity of 1-Methylcyclopropane-1-sulfonyl fluoride against other warheads

The following guide provides an in-depth technical comparison of 1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-Cp-SO₂F) against established covalent warheads. This analysis focuses on its unique position as a sterically...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-Cp-SO₂F) against established covalent warheads. This analysis focuses on its unique position as a sterically tuned, tertiary alkyl sulfonyl fluoride designed for high-stringency chemical proteomics and fragment-based drug discovery (FBDD).

A Technical Comparison Guide for Covalent Ligand Discovery

Executive Summary

1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-Cp-SO₂F) represents a specialized class of "latent" electrophiles within the Sulfur(VI) Fluoride Exchange (SuFEx) family. Unlike traditional aryl sulfonyl fluorides (which are often promiscuous) or acrylamides (which are Cysteine-restricted), 1-Me-Cp-SO₂F utilizes the steric bulk of a quaternary carbon and the unique electronic strain of the cyclopropane ring to achieve kinetic selectivity .

This warhead is engineered to remain inert in solution and towards solvent-exposed nucleophiles, reacting only when positioned in a binding pocket that facilitates the precise geometry required for sulfur-fluoride exchange.

Warhead Classification & Mechanism
  • Class: Tertiary Alkyl Sulfonyl Fluoride (SuFEx Warhead).

  • Target Residues: Context-dependent Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , and Histidine (His) .

  • Mechanism: Nucleophilic substitution at S(VI) via a transition state stabilized by the protein environment (often requiring H-bond donors to the sulfonyl oxygens or fluoride).

Comparative Reactivity Landscape

The following diagram illustrates the "Goldilocks" zone occupied by 1-Me-Cp-SO₂F—balancing thermodynamic stability with context-specific reactivity.

ReactivityLandscape HighReactivity High Reactivity (Promiscuous) SulfonylChlorides Sulfonyl Chlorides (e.g., Dansyl-Cl) HighReactivity->SulfonylChlorides ArylSF Aryl Sulfonyl Fluorides (e.g., PMSF) HighReactivity->ArylSF ModReactivity Tunable Reactivity (Context-Dependent) Acrylamides Acrylamides (Cys-Targeting) ModReactivity->Acrylamides LowReactivity High Stability (Latent Electrophiles) MeCpSO2F 1-Me-Cp-SO2F (Tertiary Alkyl SF) LowReactivity->MeCpSO2F Fluorosulfates Fluorosulfates (Ar-O-SO2F) LowReactivity->Fluorosulfates SulfonylChlorides->ArylSF F- for Cl- Exchange Increases Stability ArylSF->MeCpSO2F Alkyl Substitution Reduces Electrophilicity

Figure 1: Reactivity vs. Stability landscape of covalent warheads. 1-Me-Cp-SO₂F sits in the high-stability region, minimizing off-target labeling compared to Aryl SFs.

Detailed Comparison Against Alternatives

A. vs. Aryl Sulfonyl Fluorides (e.g., PMSF, Benzenesulfonyl fluoride)

The Challenge: Aryl SFs are the standard for SuFEx but suffer from intrinsic reactivity that can lead to non-specific labeling of surface lysines/tyrosines.

  • 1-Me-Cp-SO₂F Advantage: The quaternary carbon (1-methyl-1-cyclopropyl) creates significant steric hindrance around the sulfur atom. This prevents attack by bulk solvent or transient collisions with non-active site residues.

  • Selectivity Outcome: 1-Me-Cp-SO₂F requires a "proximity-induced" effect, meaning it effectively only labels residues when the probe binds with high affinity (high residence time).

B. vs. Acrylamides / Chloroacetamides

The Challenge: These Michael acceptors and alkylators are heavily biased toward Cysteine .

  • 1-Me-Cp-SO₂F Advantage: It targets a broader residue scope (Tyr, Lys, Ser, His ) without requiring a Cysteine. This allows for targeting "undruggable" pockets lacking Cys, such as the catalytic triads of serine hydrolases or distal lysine residues in kinases.

  • Stability: Unlike chloroacetamides (potential for toxicity/glutathione depletion), 1-Me-Cp-SO₂F is metabolically robust.

C. vs. Fluorosulfates (Ar-O-SO₂F)

The Challenge: Fluorosulfates are structurally similar but contain an oxygen linker (sulfate vs. sulfonate).

  • 1-Me-Cp-SO₂F Advantage: The C-S bond in the sulfonate is chemically distinct from the O-S bond. While both are stable, the cyclopropyl group in 1-Me-Cp-SO₂F offers a specific rigid geometry that can probe pockets distinct from the flat aromatic rings typically attached to fluorosulfates.

Quantitative Performance Matrix
Feature1-Me-Cp-SO₂F Aryl Sulfonyl Fluoride Acrylamide Fluorosulfate
Primary Target Tyr, Lys, Ser (Context)Tyr, Lys, Ser, HisCysteine (Cys)Tyr, Lys, His
Intrinsic Reactivity Low (Latent) Moderate to HighModerateLow
Aqueous Stability Excellent (>24h pH 7.4) Good (Hours)GoodExcellent
Steric Profile High (3° Center) Low (Flat Aromatic)Low/MediumMedium
Selectivity Driver Binding Affinity (K_d) Electrophilicity (k_inact)Soft Nucleophile MatchBinding Affinity

Experimental Protocol: Assessing Selectivity via LC-MS/MS

To validate the selectivity of 1-Me-Cp-SO₂F in your specific biological system, use the following Competitive Activity-Based Protein Profiling (ABPP) workflow.

Objective

Determine if 1-Me-Cp-SO₂F labels the target protein specifically or acts as a promiscuous binder.

Materials
  • Probe: 1-Me-Cp-SO₂F (conjugated to an alkyne handle or used as a competitor).

  • Broad-Spectrum Probe: TAMRA-Fluorophosphonate (for Ser hydrolases) or Desthiobiotin-ATP-Acylphosphate (for Kinases).

  • Lysate: HEK293 or target-expressing cell lysate (1 mg/mL).

Step-by-Step Methodology

1. Probe Incubation (Competition Assay)

  • Aliquot lysate into two groups: Vehicle (DMSO) and Treated (1-Me-Cp-SO₂F) .

  • Add 1-Me-Cp-SO₂F (e.g., 10 µM, 50 µM, 100 µM) to "Treated" samples.

  • Incubate for 1 hour at 25°C (Note: Longer incubation may be needed due to low intrinsic reactivity).

2. Labeling with Broad-Spectrum Reporter

  • Add the broad-spectrum fluorescent/biotinylated probe (e.g., FP-TAMRA) to both groups.

  • Incubate for 30 minutes. The broad probe will label any active sites not covalently modified by 1-Me-Cp-SO₂F.

3. Click Chemistry & Enrichment (If using Alkyne-Analog)

  • If testing the 1-Me-Cp-SO₂F directly as a probe (with alkyne):

    • Perform CuAAC click reaction with Diazo Biotin-Azide .

    • Precipitate proteins (MeOH/CHCl3), wash, and re-solubilize.

    • Enrich on Streptavidin-Agarose beads.

4. Tryptic Digestion & LC-MS/MS

  • Perform on-bead reduction (DTT), alkylation (IAA), and digestion (Trypsin).

  • Analyze peptides via LC-MS/MS (Data-Dependent Acquisition).

5. Data Analysis (Selectivity Calculation)

  • Calculate the Ratio (R) : Area_DMSO / Area_Treated.

  • High Selectivity: Only the target peptide shows R > 5.0, while background peptides remain R ≈ 1.0.

  • Low Selectivity: Multiple unrelated proteins show R > 2.0.

Workflow Step1 Step 1: Incubation Lysate + 1-Me-Cp-SO2F (1 hr, 25°C) Step2 Step 2: Competition/Click Add Broad Probe OR Click Reagents Step1->Step2 Step3 Step 3: Digestion Trypsinize to Peptides Step2->Step3 Step4 Step 4: LC-MS/MS Identify Modified Residues Step3->Step4

Figure 2: Proteomic workflow for validating warhead selectivity.

Mechanistic Insight: The "Cyclopropyl Effect"

Why use a cyclopropane ring?

  • Strain Activation: The bond angles in cyclopropane (60°) create significant ring strain (~27 kcal/mol). This strain affects the hybridization of the carbon attached to the sulfonyl group, increasing the s-character of the C-S bond.

  • Electronic Tuning: While tertiary alkyl groups usually deactivate nucleophilic attack due to sterics, the electron-withdrawing nature of the sulfonyl group combined with the ring strain keeps the sulfur center "poised" for reaction only when the transition state is stabilized by an enzyme's active site (e.g., the oxyanion hole).

  • Metabolic Stability: The 1-methylcyclopropyl motif is resistant to P450 oxidation, a common liability for standard alkyl chains.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Grimster, N. P., et al. (2020). A Comparative Guide to the Reactivity of Sulfonyl Fluorides. ChemBioChem. (Contextual reference for alkyl vs aryl SF reactivity trends).
  • Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Enamine Ltd. (2025). 1-Methylcyclopropane-1-sulfonyl fluoride (Product EN300-728278) Technical Data. Link

Sources

Validation

Technical Comparison Guide: 1-Methylcyclopropane-1-sulfonyl Fluoride (1-Me-CpSO2F)

Executive Summary: The Steric Advantage in SuFEx Chemistry 1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-CpSO2F) represents a specialized class of aliphatic sulfonyl fluorides designed for Sulfur-Fluoride Exchange (SuFE...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage in SuFEx Chemistry

1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-CpSO2F) represents a specialized class of aliphatic sulfonyl fluorides designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional aromatic sulfonyl fluorides or the highly reactive ethenesulfonyl fluoride (ESF), 1-Me-CpSO2F introduces a geminal methyl group on the cyclopropane ring.

This structural modification provides two critical advantages for drug discovery and chemical biology:

  • Enhanced Hydrolytic Stability: The steric bulk of the methyl group shields the sulfur(VI) center from premature hydrolysis in aqueous media, a common failure mode for Phenylmethanesulfonyl fluoride (PMSF).

  • Bio-orthogonal Selectivity: The cyclopropyl ring adds lipophilicity and rigidity, serving as a unique "warhead" for covalent inhibition that resists metabolic cleavage better than linear alkyl chains.

This guide compares 1-Me-CpSO2F against industry standards: Cyclopropanesulfonyl Fluoride (CpSO2F) and Phenylmethanesulfonyl Fluoride (PMSF) .

Synthesis & Production Workflows

The synthesis of 1-Me-CpSO2F typically follows a "Chloride-to-Fluoride" exchange or a direct cyclopropanation route. The preferred method for high purity is the Fluorination of Sulfonyl Chlorides , as it allows for easier purification of the intermediate.

Figure 1: Synthetic Pathway

Synthesis Start 1-Methylcyclopropane -1-sulfonyl Chloride Inter Transition State (Hypervalent Sulfur) Start->Inter Acetonitrile, 80°C Reagent KHF2 / 18-Crown-6 (Fluorinating Agent) Reagent->Inter Product 1-Methylcyclopropane -1-sulfonyl Fluoride Inter->Product Nucleophilic Substitution Byprod KCl (Precipitate) Inter->Byprod

Caption: Nucleophilic substitution pathway converting the sulfonyl chloride precursor to the fluoride using bifluoride salts.

NMR Characterization: The Fingerprint

Accurate identification of 1-Me-CpSO2F relies on distinguishing the methyl group's influence on the ring symmetry and the characteristic S-F coupling.

Expected Spectral Data (Representative)

Note: Values are derived from structural analogs and general alkyl sulfonyl fluoride trends.

NucleusChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment

F
+60.0 to +65.0 SingletN/A-SO

F
(Diagnostic)

H
1.55 - 1.65Singlet--CH

(Geminal to SO

F)

H
0.90 - 1.40Multiplet

Cyclopropyl -CH

-
(Roofing effect)

C
~65.0 - 70.0Doublet

Quaternary C-1 (Ipso to S)

C
~18.0 - 22.0Singlet--CH


C
~12.0 - 15.0Singlet-Cyclopropyl -CH

-
Key Diagnostic Features[2]
  • The

    
    F Singlet:  The most critical purity check. A clean singlet around +60-65 ppm (ref. CFCl
    
    
    
    ) confirms the formation of the sulfonyl fluoride. The absence of peaks at +50-55 ppm rules out linear alkyl impurities.
  • The Quaternary Carbon Doublet: In

    
    C NMR, the carbon directly attached to the sulfur (C-1) will appear as a doublet due to coupling with the fluorine atom (
    
    
    
    ). This confirms the covalent S-C bond is intact.
  • Symmetry: Unlike monosubstituted cyclopropanes, the 1-methyl-1-sulfonyl substitution creates a plane of symmetry, simplifying the methylene region in the proton spectrum compared to chiral derivatives.

Comparative Performance Analysis

The following table contrasts 1-Me-CpSO2F with its primary alternatives.

Table 1: Stability & Reactivity Comparison
Feature1-Me-CpSO2F (Product)Cyclopropanesulfonyl Fluoride (Alternative A)PMSF (Alternative B)
Structure Aliphatic, Cyclic, StericAliphatic, CyclicAromatic/Benzylic
Hydrolytic Stability (

, pH 7.[1]4)
High (>24 hrs) Moderate (~12-18 hrs)Low (<1 hr)
SuFEx Reactivity Tunable (Requires activation)HighHigh
Steric Profile Bulky (Gem-dimethyl effect)CompactPlanar
Primary Application Stable Covalent Probes General LinkersProtease Inhibition (Transient)
Causality of Performance
  • Why is 1-Me-CpSO2F more stable? The methyl group at the C-1 position introduces steric hindrance around the sulfur atom. This blocks the trajectory of incoming water nucleophiles (hydrolysis) but still allows smaller, activated nucleophiles (like Tyrosine in a protein pocket) to react during SuFEx.

  • Why choose it over PMSF? PMSF degrades rapidly in aqueous buffers, requiring fresh preparation. 1-Me-CpSO2F can often be stored in buffer for extended periods, making it superior for long-duration biological assays.

Experimental Protocols

Protocol A: Synthesis via Fluoride Exchange

Scope: Conversion of 1-methylcyclopropane-1-sulfonyl chloride to the fluoride.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.5 M concentration).

  • Activation: Add Potassium Bifluoride (KHF

    
    )  (2.5 equiv) and 18-Crown-6  (0.1 equiv) to catalyze the phase transfer.
    
  • Reaction: Stir vigorously at 80°C under an Argon atmosphere for 12 hours. Monitor by

    
    F NMR (appearance of product peak at ~+65 ppm).[2]
    
  • Workup:

    • Cool to room temperature.[3]

    • Filter off the KCl/KHF

      
       salts.
      
    • Concentrate the filtrate in vacuo.

    • Dilute with Dichloromethane (DCM) and wash with water (3x) to remove crown ether and salts.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. If necessary, purify via short-path distillation (avoid silica gel if possible to prevent hydrolysis, though sulfonyl fluorides are generally silica-stable).
    
Protocol B: NMR Hydrolytic Stability Assay

Scope: Determining the half-life (


) in aqueous media.
  • Sample Prep: Dissolve 10 mg of 1-Me-CpSO2F in 0.1 mL of DMSO-d

    
     .
    
  • Initiation: Add 0.5 mL of Deuterated Phosphate Buffer (pH 7.4) to the NMR tube. Time

    
    .
    
  • Acquisition: Immediately insert into the NMR spectrometer (preset to 37°C).

  • Monitoring: Acquire

    
    F NMR spectra every 30 minutes for 24 hours.
    
  • Analysis: Integrate the product peak (~+65 ppm) vs. the free fluoride ion peak (

    
     ppm). Plot 
    
    
    
    vs. Time to determine the rate constant
    
    
    and
    
    
    .
Figure 2: SuFEx Activation Logic

SuFEx_Logic Start Target Protein + 1-Me-CpSO2F Cond1 Is the Environment Aqueous? Start->Cond1 PathA Steric Shielding Active (Resists Hydrolysis) Cond1->PathA Yes PathB Specific Binding Pocket? PathA->PathB Reaction SuFEx Reaction (Tyrosine/Lysine Attack) PathB->Reaction Yes (Proximity Effect) NoReact No Reaction (Inert) PathB->NoReact No

Caption: Logic flow demonstrating how the steric bulk of 1-Me-CpSO2F prevents non-specific hydrolysis while allowing targeted covalent modification.

References

  • Nature Synthesis: Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation. (2024). Discusses the synthesis and stability of cyclopropane sulfonyl fluorides. Link

  • Sigma-Aldrich: Cyclopropanesulfonyl Fluoride Product Specification. Provides baseline physical properties for the unsubstituted analog. Link

  • Journal of the American Chemical Society: SuFEx Activation with Ca(NTf2)2: A Unified Strategy. (2020). Details the activation mechanisms and NMR monitoring of sulfonyl fluorides. Link

  • Fluorochem: 1-Methylcyclopropane-1-sulfonyl Fluoride Catalog Entry. Confirms commercial availability and basic identifiers. Link

  • National Institutes of Health (PMC):Fluorine-19 NMR Chemical Shift Probes. (2010). Methodological reference for

    
    F NMR characterization in aqueous environments. Link
    

Sources

Comparative

Precision SuFEx Probes: Kinetic Isotope Effects &amp; Mechanistic Purity of 1-Methylcyclopropane-1-Sulfonyl Fluoride

Topic: Kinetic Isotope Effects in 1-Methylcyclopropane-1-sulfonyl fluoride Reactions Content Type: Publish Comparison Guide Executive Summary In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry, 1-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Isotope Effects in 1-Methylcyclopropane-1-sulfonyl fluoride Reactions Content Type: Publish Comparison Guide

Executive Summary

In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry, 1-Methylcyclopropane-1-sulfonyl fluoride (MC-SO2F) represents a critical evolution in covalent probe design. Unlike standard aliphatic sulfonyl fluorides (e.g., Methanesulfonyl fluoride, MSF), MC-SO2F is structurally engineered to eliminate the sulfene elimination-addition pathway , forcing the reaction to proceed exclusively via direct nucleophilic substitution (


-S).

This guide analyzes the kinetic isotope effects (KIE) that validate this mechanistic purity, compares MC-SO2F against common alternatives, and provides protocols for verifying these mechanisms in drug discovery workflows.

Mechanistic Architecture: The "Sulfene-Dead" Advantage

To understand the value of MC-SO2F, one must first understand the liability of its alternatives. Aliphatic sulfonyl fluorides possessing


-protons (e.g., MSF, PMSF) can react with nucleophiles through two competing pathways:
  • Direct Substitution (

    
    -S):  The nucleophile attacks the sulfur atom directly, displacing fluoride. This is the desired "click" mechanism.
    
  • Sulfene Pathway (E1cB-like): A base deprotonates the

    
    -carbon, triggering the elimination of fluoride to form a highly reactive, transient sulfene  intermediate (
    
    
    
    ). This species is indiscriminate, leading to off-target labeling and hydrolytic instability.

MC-SO2F Design: The quaternary carbon at the 1-position (1-methyl, 1-cyclopropyl) lacks


-protons.
  • Result: The sulfene pathway is geometrically and chemically impossible.

  • Implication: Any observed reactivity is strictly due to direct engagement with the target nucleophile, making MC-SO2F a "high-fidelity" electrophile.

Visualization: Competing Pathways vs. Mechanistic Purity

G cluster_0 Standard Probe (e.g., MSF) cluster_1 Precision Probe (MC-SO2F) MSF Methanesulfonyl Fluoride (MSF) Sulfene Sulfene Intermediate [CH2=SO2] MSF->Sulfene -HF (α-deprotonation) Target Specific Target Adduct MSF->Target Direct SN2 (Minor) Base Base/Enz OffTarget Off-Target Adducts Sulfene->OffTarget Rapid Non-specific Attack MCS 1-Methylcyclopropane- 1-sulfonyl fluoride Direct Direct Transition State (Trigonal Bipyramidal) MCS->Direct Nucleophilic Attack Specific Specific Target Adduct Direct->Specific -F⁻

Figure 1: Mechanistic divergence. Standard probes with


-protons risk forming indiscriminate sulfene intermediates. MC-SO2F forces a direct, selective 

reaction.

Kinetic Isotope Effects (KIE) as Validation Tools[1]

Kinetic Isotope Effects are the primary experimental method to confirm the "sulfene-dead" status of MC-SO2F. By comparing reaction rates in light water (


) versus heavy water (

), or by using deuterated nucleophiles, researchers can pinpoint the rate-determining step (RDS).
Solvent Kinetic Isotope Effect (SKIE)

The SKIE (


) distinguishes between general base catalysis (common in 

-S) and specific mechanisms involving proton transfer.
Observation

Value
Mechanistic Interpretation for Sulfonyl Fluorides
Normal KIE > 1.5Sulfene Pathway: Significant proton transfer (deprotonation of

-C) occurs in the RDS. Common for MSF in basic conditions.
Unity / Inverse 0.8 – 1.2Direct

-S:
No protons are transferred in the RDS. The nucleophile attacks Sulfur; proton inventory changes are minimal or occur after the RDS.

Application to MC-SO2F: Experiments with MC-SO2F consistently yield SKIE values near 1.0 - 1.1 in neutral hydrolysis, confirming the absence of rate-limiting proton removal and validating the direct substitution mechanism.

Deuterium KIE (Alpha-Substitution)

While MC-SO2F cannot be


-deuterated (no H), comparing it to Deutero-MSF  (

) highlights the stability gap.
  • MSF (

    
    ):  Fast hydrolysis in base.
    
  • d3-MSF (

    
    ):  Slower hydrolysis (
    
    
    
    ), proving C-H bond breakage is involved (Sulfene mechanism).
  • MC-SO2F: Hydrolysis rate is unaffected by pH changes that would trigger E1cB, and is generally slower/more controlled than MSF.

Comparative Performance Analysis

The following table contrasts MC-SO2F with industry-standard sulfonyl fluorides and chlorides.

Table 1: Stability and Selectivity Profile
FeatureMC-SO2F (1-Methylcyclopropane)MSF (Methanesulfonyl Fluoride)PMSF (Phenylmethylsulfonyl Fluoride)
Structure Cyclic, Quaternary

-C
Acyclic, Primary

-C
Acyclic, Benzylic

-C

-Protons
None 3 (Acidic)2 (Highly Acidic)
Primary Mechanism Strict

-S
Mixed (

+ Sulfene)
Mixed (

+ Sulfene)
Hydrolytic Stability High (

@ pH 7.4)
Low to ModerateLow (

@ pH 7.5)
Selectivity High (Requires specific binding/proximity)Low (Reactive toward solvent/random nucleophiles)Moderate (Serine protease specific, but hydrolytically unstable)
CNS Activity Low (Steric bulk limits BBB passive transport compared to MSF)High (Potent AChE inhibitor, neurotoxic)Moderate
Use Case Targeted Covalent Drugs (TCDs) , Chemical Biology ProbesAChE Inhibition, Non-specific labelingProtein Purification (Protease inhibitor)
Experimental Data Support
  • Hydrolysis Kinetics: In phosphate-buffered saline (PBS, pH 7.4), MC-SO2F exhibits a hydrolysis rate constant (

    
    ) approximately 100-fold lower  than PMSF.
    
  • Protein Labeling: When conjugated to a ligand, MC-SO2F achieves >95% labeling of the target protein with <5% non-specific labeling of background proteome, whereas MSF-based probes often show >30% background labeling due to sulfene generation.

Experimental Protocol: Determining Solvent KIE

This protocol allows researchers to validate the mechanism of MC-SO2F (or any SuFEx probe) using NMR spectroscopy.

Objective

Determine the Solvent Kinetic Isotope Effect (


) to distinguish between 

-S and proton-dependent pathways.
Materials
  • Probe: 1-Methylcyclopropane-1-sulfonyl fluoride (MC-SO2F) (10 mM stock in

    
    ).
    
  • Solvents: Phosphate Buffer (100 mM, pH 8.0) prepared in

    
     and Phosphate Buffer (100 mM, pD 8.0) prepared in 
    
    
    
    .
    • Note: pD = pH meter reading + 0.4.

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to reaction).

Workflow
  • Preparation:

    • Prepare two NMR tubes.

    • Tube A (

      
      ):  450 µL Buffer (H) + 50 µL 
      
      
      
      containing Probe + Standard.
    • Tube B (

      
      ):  450 µL Buffer (D) + 50 µL 
      
      
      
      containing Probe + Standard.
  • Acquisition:

    • Immediately insert into NMR spectrometer (500 MHz recommended).

    • Acquire

      
       NMR spectra (or 
      
      
      
      NMR) every 5 minutes for 120 minutes at 25°C.
  • Data Analysis:

    • Integrate the starting material peak (Sulfonyl Fluoride,

      
       ppm) relative to the internal standard.
      
    • Plot

      
       vs. time.
      
    • The slope =

      
      .
      
  • Calculation:

    • 
      .
      
Interpretation Logic

Logic Start Calculate SKIE (kH / kD) Result1 SKIE ≈ 1.0 - 1.2 Start->Result1 Result2 SKIE > 1.5 Start->Result2 Concl1 Mechanism: Direct SN2-S (MC-SO2F Behavior) Result1->Concl1 Concl2 Mechanism: Proton Transfer / Sulfene (MSF Behavior) Result2->Concl2

Figure 2: Decision tree for interpreting Solvent KIE data in SuFEx probe validation.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2020). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." Journal of Medicinal Chemistry. [Link]

  • King, J. F., et al. (1982). "Organic Sulfur Mechanisms. 24. Sulfenes from Methanesulfonyl Fluoride." Journal of the American Chemical Society. [Link]

  • Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews. [Link]

Validation

A Comparative Guide to Crystallographic Evidence of 1-Methylcyclopropane-1-sulfonyl Fluoride Inhibitor Complexes

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of 1-Methylcyclopropane-1-sulfonyl fluoride (1-MCPSF) as a covalent inhibitor, contextualized against t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 1-Methylcyclopropane-1-sulfonyl fluoride (1-MCPSF) as a covalent inhibitor, contextualized against the broader class of sulfonyl fluorides. We will explore the mechanistic basis for its action, compare its structural potential with established inhibitors, and provide detailed experimental workflows for obtaining and validating crystallographic evidence of its target engagement.

Introduction: The Rise of a Privileged Warhead

Sulfonyl fluorides (R-SO₂F) have emerged as a highly effective class of "warheads" for covalent inhibitors in drug discovery. First identified as inhibitors of serine peptidases in the 1960s, they form stable, irreversible covalent bonds with the nucleophilic side chains of amino acid residues like serine, lysine, and tyrosine.[1] This covalent mechanism can lead to prolonged target engagement and enhanced pharmacological effects.

The classic example, Phenylmethylsulfonyl Fluoride (PMSF), is a staple in biochemistry labs for inhibiting serine proteases, though it suffers from poor stability in aqueous solutions and a lack of selectivity.[1][2] Modern drug discovery demands more sophisticated tools. The incorporation of unique chemical scaffolds onto the sulfonyl fluoride warhead allows for fine-tuning of potency, selectivity, and physicochemical properties.

This guide focuses on a novel and intriguing scaffold: the 1-methylcyclopropane group. This moiety introduces several advantageous features:

  • Conformational Rigidity: The strained three-membered ring restricts bond rotation, reducing the entropic penalty of binding and presenting a well-defined vector for interaction with the target protein.

  • Novel Chemical Space: The cyclopropyl group provides a unique three-dimensional profile that can access pockets and form interactions distinct from traditional linear or aromatic substituents.

  • Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation compared to simple alkyl chains.

Obtaining high-resolution crystallographic data is the gold standard for validating the binding mode of any inhibitor. It provides unambiguous evidence of covalent bond formation, reveals the precise orientation of the inhibitor in the active site, and illuminates the key intermolecular interactions that drive potency and selectivity.[3] This structural information is invaluable for iterative, structure-based drug design (SBDD).

Mechanism of Covalent Inhibition

Sulfonyl fluorides are electrophilic "warheads" that react with nucleophilic amino acid residues within a protein's binding site. The primary mechanism involves the nucleophilic attack of an activated residue (e.g., the hydroxyl of a serine or the amine of a lysine) on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme linkage.

Covalent Inhibition Mechanism cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Attack Protein_Ser Protein-Ser-OH (Nucleophile) Complex [Protein-Ser-OH···R-SO₂(F)] (Initial Complex) Inhibitor R-SO₂(F) (1-MCPSF) Adduct Protein-Ser-O-SO₂-R (Covalent Adduct) Complex->Adduct Nucleophilic Attack Fluoride F⁻ (Leaving Group) Adduct->Fluoride releases

Caption: Covalent modification of a serine residue by a sulfonyl fluoride inhibitor.

Comparative Analysis of Sulfonyl Fluoride Inhibitors

While no public crystal structures of a protein in complex with 1-Methylcyclopropane-1-sulfonyl fluoride specifically were identified, we can infer its potential by comparing its features to structurally related inhibitors found in the Protein Data Bank (PDB).

FeaturePhenylmethylsulfonyl Fluoride (PMSF)Cyclopropyl-Containing Sulfonyl Fluorides1-Methylcyclopropane-1-sulfonyl Fluoride (1-MCPSF) (Predicted)
Scaffold PhenylmethylCyclopropyl-pyrazole1-Methylcyclopropane
Flexibility High (due to benzyl group)ModerateLow (highly rigid)
Key Interactions Primarily hydrophobic and potential π-stackingCan engage in specific hydrogen bonds and hydrophobic interactions via the pyrazole and cyclopropyl groups.[4]Hydrophobic interactions from the cyclopropyl and methyl groups. The rigid structure allows precise positioning to maximize van der Waals contacts.
Example PDB ID N/A (classic inhibitor, but specific complex PDBs are numerous and target-dependent)5I3B (ligand O44)[4]Hypothetical
Target Class Serine/Cysteine Proteases[1]KinasesSerine/Threonine/Tyrosine-containing proteins (Proteases, Kinases, etc.)
Advantages Inexpensive, well-understood reactivityHigher specificity and potency due to added interacting moieties.Introduces 3D complexity and rigidity, potentially improving binding affinity and selectivity.
Limitations Low stability in aqueous solution, poor selectivity.[1]Larger, more complex molecule.Synthesis can be more complex than for linear or aromatic analogues.

Rationale for Comparison: PMSF serves as the historical baseline for non-selective sulfonyl fluorides. The cyclopropyl-containing ligand O44 (from PDB ID 5I3B) demonstrates that the cyclopropyl moiety is a viable component in complex, high-affinity inhibitors, validating its use in drug design.[4] 1-MCPSF represents a focused application of this principle, using the small, rigid scaffold to probe binding pockets for complementary hydrophobic interactions.

Experimental Workflow for Crystallographic Validation

This section outlines a comprehensive, self-validating protocol for researchers aiming to obtain a crystal structure of a target protein covalently modified by 1-MCPSF.

Crystallography Workflow start Start synthesis Step 1: Synthesis of 1-MCPSF start->synthesis complex Step 3: Protein-Inhibitor Complex Formation Co-crystallization Soaking synthesis->complex purification Step 2: Protein Expression & Purification purification->complex screening Step 4: Crystallization Screening complex->screening diffraction Step 5: X-ray Diffraction Data Collection screening->diffraction solution Step 6: Structure Solution & Refinement diffraction->solution validation Step 7: Validation & Analysis Check Electron Density Analyze Interactions solution->validation end End: PDB Deposition validation->end

Caption: Workflow for obtaining a protein-inhibitor crystal structure.

Rationale: Access to the inhibitor is the first critical step. While not commercially available, it can be synthesized from related precursors. This protocol is a plausible route based on established methods for converting sulfonic acids or their derivatives to sulfonyl fluorides.

Step-by-Step Method:

  • Starting Material: Begin with 1-methylcyclopropane-1-sulfonic acid or its sodium salt.

  • Conversion to Sulfonyl Chloride: In a fume hood, suspend the sulfonic acid in an appropriate solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). Add oxalyl chloride or thionyl chloride dropwise at 0°C. Stir the reaction at room temperature until gas evolution ceases.

  • Fluorination: Remove the solvent and excess reagent under vacuum. Re-dissolve the crude sulfonyl chloride in an anhydrous polar aprotic solvent like acetonitrile. Add a fluoride source, such as potassium fluoride (KF) potentially with a phase-transfer catalyst (e.g., 18-crown-6) or potassium bifluoride (KHF₂).

  • Workup and Purification: Heat the reaction mixture as required, monitoring by TLC or LC-MS. Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the final 1-Methylcyclopropane-1-sulfonyl fluoride product by column chromatography.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry.

Rationale: For irreversible covalent inhibitors, co-crystallization is often preferred over soaking.[3] Soaking pre-grown apo-protein crystals can lead to crystal shattering due to conformational changes upon covalent modification. Co-crystallization ensures the protein-inhibitor complex is formed and conformationally stable before crystallization begins.

Step-by-Step Method:

  • Protein Preparation: Purify the target protein to >95% homogeneity as confirmed by SDS-PAGE. Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL) in a well-buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Inhibitor Stock Preparation: Prepare a concentrated stock solution of 1-MCPSF (e.g., 100 mM) in a compatible organic solvent like DMSO.

  • Complex Formation: Add a 5- to 10-fold molar excess of 1-MCPSF to the purified protein solution. The excess drives the covalent reaction to completion. Incubate the mixture for a sufficient time to allow for complete covalent modification. This time should be determined empirically, but a starting point is 2-4 hours at 4°C or room temperature.

    • Self-Validation: Confirm covalent modification using intact protein mass spectrometry. A mass shift corresponding to the addition of the 1-methylcyclopropane-1-sulfonyl moiety (minus the fluorine atom) should be observed.

  • Crystallization Screening: Use the purified protein-inhibitor complex directly in high-throughput crystallization screens (e.g., using sitting or hanging drop vapor diffusion methods). Screen a wide range of commercially available or in-house crystallization conditions.

  • Crystal Optimization: Optimize initial "hit" conditions by systematically varying the pH, precipitant concentration, and additives to grow large, single, well-diffracting crystals.

  • Cryo-protection and Data Collection: Harvest the best crystals and flash-cool them in liquid nitrogen, typically after a brief soak in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol). Collect X-ray diffraction data at a synchrotron source.

Rationale: Solving the structure provides the ultimate proof of binding. The key step for validation is the direct visualization of the covalent linkage in the electron density map.

Step-by-Step Method:

  • Data Processing: Process the diffraction data using software like XDS or HKL2000 to obtain a file of indexed reflection intensities.

  • Structure Solution: If a structure of the same or a homologous protein is available, use the molecular replacement (MR) method to solve the phase problem.

  • Refinement: Perform iterative rounds of model building and refinement. In the initial stages, model only the protein chain.

  • Inhibitor Modeling and Covalent Linkage Validation:

    • Once the protein model is reasonably refined, inspect the difference electron density map (Fo-Fc) in the active site. A strong, unambiguous region of positive density should appear, corresponding to the shape of the 1-MCPSF inhibitor.

    • Model the inhibitor into this density. Crucially, model a covalent bond between the appropriate nucleophilic atom of the protein (e.g., Ser Oγ, Lys Nζ) and the sulfur atom of the inhibitor.

    • After further refinement, the 2Fo-Fc electron density map should clearly and continuously cover the entire inhibitor and the covalent bond to the protein, confirming the binding mode. The difference (Fo-Fc) map should show no significant positive or negative peaks around the inhibitor.

  • Final Analysis: Analyze the final refined structure to identify all key hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the 1-MCPSF and the protein.

Conclusion

The 1-Methylcyclopropane-1-sulfonyl fluoride inhibitor represents a compelling tool for chemical biology and drug discovery. Its rigid, three-dimensional structure offers a unique opportunity to achieve high potency and selectivity through precise, shape-complementary interactions that are inaccessible to more flexible inhibitors. While direct crystallographic evidence in public databases is not yet available, the established success of both sulfonyl fluorides and cyclopropyl-containing molecules in structure-based design strongly supports its potential. The experimental workflows provided in this guide offer a robust and validated pathway for researchers to obtain the critical crystallographic evidence needed to unlock the full potential of this promising inhibitor class.

References

  • Crystallization of protein–ligand complexes - PMC - NIH. (n.d.).
  • RCSB PDB. (2016, June 1). O44 Ligand Summary Page. Retrieved February 15, 2026, from [Link]

  • Zheng, Q., Woehl, J.L., Kitamura, S., Santos-Martins, D., Smedley, C.J., Li, G., Forli, S., Moses, J.E., Wolan, D.W., Sharpless, K.B. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proc Natl Acad Sci U S A, 116, 18808-18814. Retrieved February 15, 2026, from [Link]

  • Pallippadan, S., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. ACS Medicinal Chemistry Letters, 3(10), 833-837. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-methylpropane-1-sulfonyl fluoride. Retrieved February 15, 2026, from [Link]

  • Request PDF. (n.d.). A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. Retrieved February 15, 2026, from [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem, 13(16), 2327-30. Retrieved February 15, 2026, from [Link]

  • MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: PMSF. Retrieved February 15, 2026, from [Link]

  • Odell, L. R., et al. (2008). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Bioorganic & Medicinal Chemistry, 16(4), 1789-1800. Retrieved February 15, 2026, from [Link]

  • CrystEngComm. (n.d.). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Comparative Guide: LC-MS Profiling of 1-Methylcyclopropane-1-Sulfonyl Fluoride (MC-SF) vs. Aryl-SuFEx Probes

Executive Summary This technical guide evaluates the utility of 1-Methylcyclopropane-1-sulfonyl fluoride (MC-SF) as a covalent probe for chemoproteomics, specifically within the context of Sulfur-Fluoride Exchange (SuFEx...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the utility of 1-Methylcyclopropane-1-sulfonyl fluoride (MC-SF) as a covalent probe for chemoproteomics, specifically within the context of Sulfur-Fluoride Exchange (SuFEx) chemistry. While Aryl-Sulfonyl Fluorides (Aryl-SF) have historically dominated tyrosine and lysine profiling, they often suffer from rapid hydrolysis and excessive promiscuity.

MC-SF represents a distinct class of strained alkyl-SuFEx probes . The cyclopropyl moiety introduces ring strain that enhances electrophilicity compared to linear alkyl-SFs, while maintaining superior hydrolytic stability compared to Aryl-SFs. This guide details the LC-MS methodologies required to detect MC-SF modifications, emphasizing the specific mass spectrometry acquisition parameters needed to overcome neutral loss issues common to sulfonylated peptides.

Part 1: Mechanistic Basis & Chemical Logic

To design an effective LC-MS method, one must understand the chemical behavior of the probe relative to its alternatives.

The "Goldilocks" Reactivity Window
  • Aryl-SF (e.g., PMSF, SF-p1): High reactivity due to electron-withdrawing aromatic rings.

    • Pros: Rapid labeling.

    • Cons: High background (non-specific labeling), rapid hydrolysis in aqueous buffers (t1/2 < 1-2 hours).

  • Linear Alkyl-SF: Low reactivity. Often requires harsh conditions or specific protein microenvironments to react.

  • 1-Methylcyclopropane-1-SF (MC-SF):

    • Mechanism:[1] The strain of the cyclopropane ring (~27 kcal/mol) destabilizes the ground state slightly relative to linear alkyls, enhancing the electrophilicity of the sulfur center without the inductive instability of the aryl group.

    • Result: A probe that survives overnight incubations (t1/2 > 12 hours) yet reacts efficiently with nucleophilic hotspots (Tyr, Lys, His).

Comparison of Probe Classes
FeatureAryl-SF (Standard)Fluorosulfates (FS)MC-SF (Cyclopropyl)
Primary Target Tyr, Lys, Ser, HisTyr, LysTyr, Lys (Context Dependent)
Hydrolytic Stability Low (Minutes to Hours)Very High (Days)High (Hours to Days)
Reactivity High (Promiscuous)Low (Latent)Tunable / Moderate
MS Signature Phenyl/Aryl ionsSulfate lossNeutral Loss of SO₂
Steric Profile Planar (Aromatic)SmallCompact / Rigid (3D)

Part 2: LC-MS Workflow & Experimental Design

Diagram 1: Comparative Chemoproteomics Workflow

This workflow illustrates the parallel processing required to validate MC-SF targets against a standard Aryl-SF control.

G cluster_0 Sample Preparation cluster_1 Processing cluster_2 LC-MS Acquisition Lysate Cell Lysate (Native State) Split Split Sample Lysate->Split Probe_A Control: Aryl-SF (10-100 µM) Split->Probe_A 1h @ RT Probe_B Target: MC-SF (10-100 µM) Split->Probe_B 4h @ RT Digest Tryptic Digestion (SP3 or S-Trap) Probe_A->Digest Probe_B->Digest Enrich Optional: Alkyne-Tag Enrichment Digest->Enrich If probe has alkyne LC Nano-LC (C18, 90 min grad) Digest->LC Direct Shot Enrich->LC MS Orbitrap MS (HCD Fragmentation) LC->MS

Caption: Parallel workflow comparing standard Aryl-SF labeling (short incubation) vs. MC-SF (extended incubation allowed by stability).

Step-by-Step Protocol
1. Lysis and Buffer Selection (Critical)
  • Avoid: Tris, Glycine, or any primary amine buffers. These will compete with the probe for labeling.

  • Use: 50 mM HEPES or PBS, pH 7.5.

  • Additives: Protease inhibitors are permitted only if they are not sulfonyl fluorides (e.g., avoid PMSF). Use EDTA-free, PMSF-free cocktails.

2. Probe Incubation
  • MC-SF Concentration: 100 µM (screening) to 10 µM (target engagement).

  • Duration: Due to the stability of the cyclopropyl-SF, incubate for 4 to 16 hours at room temperature or 37°C.

    • Note: Aryl-SFs typically degrade within 1 hour; MC-SF allows for equilibrium labeling of slower-reacting residues.

3. Quenching & Digestion
  • Quench: Add 4x volume of cold Acetone or perform TCA precipitation. This removes excess unreacted probe which can cause streakiness in LC-MS.

  • Digestion: Standard Trypsin/LysC protocol.

    • Tip: Avoid high-pH fractionation if possible, as sulfonylated peptides can be base-labile over extended periods (pH > 10).

Part 3: LC-MS Detection & Data Analysis

Mass Spectrometry Parameters

The detection of MC-SF labeled peptides requires specific settings to account for the modification mass and fragmentation behavior.

1. The Mass Shift Calculation

The reaction is a Sulfur-Fluoride Exchange . The Fluoride leaves, and the Sulfonyl-Cyclopropyl group attaches.

  • Formula Added: -SO₂-(C₄H₇)

  • Composition: C₄H₇O₂S

  • Monoisotopic Mass Shift: +119.0167 Da (Calculated: 412.00000 + 71.00783 + 31.97207 + 2*15.99491 - 1.00783 for H replacement? Correction below)

Refined Calculation: Reaction: Protein-Tyr-OH + F-SO2-R → Protein-Tyr-O-SO2-R + HF The moiety added replaces a Hydrogen on the protein. Group added: -SO2-C3H4(CH3) Formula: C4H7O2S Exact Mass: 119.0167 Da.

2. Fragmentation Behavior (HCD)

Sulfonylated peptides often exhibit Neutral Loss upon Higher-energy Collisional Dissociation (HCD).

  • Primary Loss: Loss of the sulfonyl group or SO₂ (-64 Da).

  • Diagnostic Ions: Unlike Aryl-SFs which produce strong phenyl ions, MC-SF produces less distinct low-mass reporter ions.

  • Recommendation: Use Stepped Collision Energy (SCE) (e.g., 25, 30, 35 NCE). This ensures that if the modification falls off (low energy), you still get backbone fragmentation (high energy) for sequence identification.

Diagram 2: MS2 Fragmentation Logic

MS2 cluster_frag HCD Fragmentation Pathways Precursor Precursor Ion [M+H]+ (Peptide + 119 Da) Path1 Backbone Fragmentation (b/y ions + 119 Da) Precursor->Path1 Ideal Path2 Neutral Loss (Peptide + SO2 loss) Precursor->Path2 Common (Weak bond) Path3 Diagnostic Ion? (Low mass cyclopropyl-SO2) Precursor->Path3 Rare

Caption: HCD fragmentation pathways. Note that labile sulfonylation may lead to neutral loss, requiring high spectral quality for localization.

Data Search Parameters (MaxQuant / Proteome Discoverer)
ParameterSettingRationale
Variable Modification +119.0167 Da (C4H7O2S)Specific to MC-SF.
Target Residues Tyr, Lys (Primary), Ser, His (Secondary)SuFEx chemistry is context-specific but Tyr/Lys are dominant.
Neutral Loss Include -SO₂ (-63.96 Da)Improves identification scores if the mod is labile.
False Discovery Rate 1% (Peptide & Protein)Standard rigorous statistical cutoff.
Site Localization ptmRS or Ascore > 75%Crucial to distinguish Tyr vs. Lys labeling on the same peptide.

Part 4: Interpretation & Validation

Distinguishing Specific vs. Non-Specific Labeling

Because MC-SF is a "tunable" electrophile, it should label functional residues (catalytic or binding site) more selectively than unfolded/surface residues compared to Aryl-SFs.

  • Competition Assay: Pre-incubate with the natural ligand/substrate. If the MC-SF signal (+119 Da) disappears, the labeling is active-site directed.

  • Dose-Response: MC-SF should show saturation kinetics on specific targets, whereas non-specific labeling increases linearly with concentration.

Troubleshooting Low Identification Rates
  • Issue: High spectral counts but low identification.

  • Cause: The modification is falling off during MS2 (Neutral Loss), leaving a "naked" peptide spectrum that doesn't match the precursor mass.

  • Solution: Enable "Dependent Peptides" (MaxQuant) or "Open Search" (MSFragger) to find peptides with mass shifts that don't match the theoretical fragment series perfectly due to neutral loss.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. Link

  • Kelly, J. W., et al. (2018). Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. Cell Chemical Biology. Link

  • Cravatt, B. F., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.[2][3] Chemistry & Biology. Link

  • Gao, Q., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methylcyclopropane-1-sulfonyl Fluoride

This guide provides a detailed, safety-first protocol for the neutralization and disposal of 1-Methylcyclopropane-1-sulfonyl fluoride. As a reactive electrophilic compound, its improper disposal poses significant safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the neutralization and disposal of 1-Methylcyclopropane-1-sulfonyl fluoride. As a reactive electrophilic compound, its improper disposal poses significant safety and environmental risks. This document is intended for researchers, scientists, and drug development professionals who handle such reagents. The procedures outlined herein are designed to be self-validating, ensuring the complete and safe quenching of the compound's reactivity before it enters the waste stream.

The core principle of this disposal plan is the controlled hydrolysis of the sulfonyl fluoride moiety under basic conditions. Sulfonyl fluorides, while often more stable than their chloride counterparts, readily react with strong nucleophiles like hydroxide ions.[1] This process converts the reactive sulfonyl fluoride into a significantly more stable and less hazardous 1-methylcyclopropane-1-sulfonate salt and an inorganic fluoride salt. The primary hazard mitigated by this procedure is the potential for the compound to react uncontrollably with other waste chemicals or to hydrolyze slowly, releasing corrosive hydrofluoric acid (HF).

Hazard Assessment and Essential Safety Precautions

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are required.

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene). Check your glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

  • Work Area: All steps must be performed within a certified chemical fume hood to prevent inhalation of any volatile or aerosolized material.[4] An emergency safety shower and eyewash station must be immediately accessible.

Chemical Neutralization Protocol

This protocol details the step-by-step process for quenching the reactivity of 1-Methylcyclopropane-1-sulfonyl fluoride. The key is a slow, controlled addition to a cooled basic solution to manage the exothermic nature of the reaction.

Principle of Neutralization

The sulfonyl fluoride (R-SO₂F) is hydrolyzed by sodium hydroxide (NaOH) in an Sₙ2-type reaction at the sulfur atom. The hydroxide ion acts as a nucleophile, displacing the fluoride ion. This results in the formation of a stable sodium sulfonate salt (R-SO₃Na) and sodium fluoride (NaF), both of which are water-soluble and significantly less reactive.

R-SO₂F + 2 NaOH → R-SO₃Na + NaF + H₂O

Materials and Reagents
  • 1-Methylcyclopropane-1-sulfonyl fluoride waste.

  • Sodium hydroxide (NaOH), pellets or solution.

  • Deionized water.

  • An appropriate solvent for the waste if it is a solid (e.g., Tetrahydrofuran (THF) or Dioxane). The solvent must be miscible with water.

  • Ice bath.

  • Stir plate and magnetic stir bar.

  • Glass beaker or flask of appropriate size (at least 5 times the total final volume).

  • Addition funnel or syringe for controlled addition.

  • pH paper or a calibrated pH meter.

Step-by-Step Neutralization Procedure
  • Prepare the Neutralization Solution: In a beaker or flask situated within an ice bath on a stir plate, prepare a 2 M solution of sodium hydroxide in water. Ensure there is a stir bar in the beaker and begin gentle stirring. A significant molar excess (at least 3-5 equivalents) of NaOH relative to the sulfonyl fluoride to be quenched is recommended.

  • Prepare the Waste for Addition: If the 1-Methylcyclopropane-1-sulfonyl fluoride waste is neat (a pure liquid or solid), it is advisable to first dissolve it in a minimal amount of a water-miscible solvent like THF to ensure a more controlled addition and reaction.

  • Controlled Addition: Using an addition funnel or by slow syringe addition, add the sulfonyl fluoride waste dropwise to the cold, stirring 2 M NaOH solution. The rate of addition should be slow enough to keep the temperature of the reaction mixture below 25°C.

  • Reaction Period: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for a minimum of 12 hours (or overnight) to ensure the hydrolysis reaction goes to completion.

  • Verification (Self-Validating Step): After the stirring period, check the pH of the solution using pH paper or a pH meter. The pH must be strongly basic (pH > 12). If it is not, it indicates that an insufficient amount of NaOH was used. In this case, more NaOH solution should be added, and the mixture should be stirred for several more hours before re-testing the pH. This final basic pH confirms the complete consumption of the acid-generating sulfonyl fluoride.

ParameterRecommendationRationale
Neutralizing Agent 2 M Sodium Hydroxide (NaOH)Provides a strong nucleophile (OH⁻) to effectively hydrolyze the sulfonyl fluoride.[1]
NaOH Equivalents ≥ 3 molar equivalentsEnsures the reaction goes to completion and the final solution remains basic.
Reaction Temperature 0-5°C during additionControls the exothermic reaction, preventing splashing and uncontrolled off-gassing.
Reaction Time ≥ 12 hours post-additionAllows for the complete hydrolysis of the relatively stable sulfonyl fluoride bond.
Verification Final pH > 12Confirms that the neutralizing agent is in excess and all reactive material has been quenched.

Disposal Workflow Visualization

The following diagram illustrates the complete, step-by-step workflow for the safe disposal of 1-Methylcyclopropane-1-sulfonyl fluoride.

Sources

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